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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Introduction In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These properties govern a compound's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid, a heterocyclic compound of interest due to its structural motifs—the imidazole and pyridine rings—which are prevalent in numerous biologically active molecules.[1][2][3] The presence of both acidic (carboxylic acid) and basic (pyridine and imidazole) centers suggests a complex ionization profile that will significantly influence its solubility, permeability, and potential for drug-receptor interactions. This document is intended for researchers, scientists, and drug development professionals, offering both a summary of key physicochemical parameters and detailed experimental protocols for their validation.

Molecular Structure and Key Physicochemical Properties

The foundational step in characterizing any potential therapeutic agent is to establish its structural and fundamental physicochemical attributes. These data points provide the initial framework for understanding the molecule's behavior.

Chemical Identity
  • IUPAC Name: 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid

  • CAS Number: 1083318-27-7[4]

  • Molecular Formula: C₁₀H₉N₃O₂

  • Molecular Weight: 203.20 g/mol

Predicted Physicochemical Data
PropertyPredicted ValueSignificance in Drug Development
pKa Acidic: ~3.5-4.5; Basic: ~5.0-6.0Governs the extent of ionization at physiological pH, which in turn dictates solubility, membrane permeability, and receptor binding. The presence of both acidic and basic pKa values indicates zwitterionic character is possible.
Aqueous Solubility Low to moderateDirectly impacts bioavailability and the feasibility of different formulation strategies. Solubility is expected to be highly pH-dependent.
LogP ~1.5-2.5Indicates the lipophilicity of the molecule, which is a key determinant of its ability to cross biological membranes.
Melting Point High (>200 °C)Provides an indication of the compound's purity and the stability of its crystal lattice. Heterocyclic carboxylic acids often exhibit high melting points due to strong intermolecular interactions such as hydrogen bonding.[5]

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, predicted properties must be confirmed through empirical testing. The following section details robust, field-proven methodologies for the experimental determination of the key physicochemical properties of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid.

Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration

Rationale: The pKa values of a compound are critical as they determine the charge state of the molecule at a given pH. For an ionizable compound like 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid, with both a carboxylic acid and basic nitrogen centers, potentiometric titration is a reliable method to determine these multiple pKa values.[5][6][7]

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol-water or DMSO-water) to a final concentration of approximately 1-5 mM. The choice of co-solvent is critical to ensure complete dissolution while minimizing its effect on the pKa measurement.

  • Calibration of the pH Electrode: Calibrate a high-quality pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C or 37 °C).[5]

  • Titration Procedure:

    • Place the analyte solution in a thermostatted vessel and sparge with nitrogen to remove dissolved carbon dioxide.

    • Begin the titration by adding small, precise volumes of a standardized strong acid (e.g., 0.1 M HCl) to titrate the basic functionalities.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Following the acidic titration, perform a back-titration with a standardized strong base (e.g., 0.1 M NaOH) to determine the acidic pKa.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be accurately determined from the inflection points of the first or second derivative of the titration curve.[6]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Analyte Prepare Analyte Solution (1-5 mM) Calibrate_pH Calibrate pH Electrode Titrate_Acid Titrate with Standard Acid (e.g., 0.1 M HCl) Calibrate_pH->Titrate_Acid Titrate_Base Titrate with Standard Base (e.g., 0.1 M NaOH) Titrate_Acid->Titrate_Base Plot_Curve Plot pH vs. Titrant Volume Titrate_Base->Plot_Curve Determine_pKa Determine pKa from Inflection Points Plot_Curve->Determine_pKa

Workflow for pKa Determination by Potentiometric Titration

Aqueous Solubility Determination by the Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a compound in a saturated solution.[8] This is a critical parameter for predicting oral bioavailability.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract.[9]

  • Equilibration:

    • Add an excess amount of the solid compound to each buffer solution in separate, sealed vials. The presence of undissolved solid at the end of the experiment is crucial.

    • Agitate the vials at a constant temperature (typically 37 °C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[10]

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve using standards of known concentrations.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Prep_Buffers Prepare pH Buffers Add_Compound Add Excess Compound to Buffers Prep_Buffers->Add_Compound Agitate Agitate at 37°C for 24-72h Add_Compound->Agitate Filter Filter Supernatant Agitate->Filter Quantify Quantify by HPLC-UV Filter->Quantify

Workflow for Solubility Determination by the Shake-Flask Method

Melting Point and Thermal Stability by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a powerful thermal analysis technique used to determine the melting point and to assess the thermal stability of a compound.[11][12][13] It can also provide information on polymorphism, which is critical for solid dosage form development.[1]

Methodology:

  • Sample Preparation: Accurately weigh a small amount (2-5 mg) of the compound into an aluminum DSC pan and hermetically seal it.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

  • Data Interpretation: The melting point is determined as the onset temperature of the endothermic melting peak. The shape and enthalpy of the melting peak can provide insights into the compound's purity and crystallinity. Exothermic events following the melt may indicate decomposition.

Spectroscopic and Chromatographic Characterization

Rationale: A comprehensive spectroscopic and chromatographic profile is essential for structural confirmation and for the development of analytical methods for quality control and pharmacokinetic studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the methyl group, the imidazole proton, and the protons of the pyridine ring.

    • ¹³C NMR: Will show signals for each unique carbon atom, confirming the carbon skeleton of the molecule.[14][15][16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Will reveal the presence of key functional groups. Expected characteristic absorption bands include O-H stretching for the carboxylic acid, C=O stretching of the carboxyl group, C=N and C=C stretching from the imidazole and pyridine rings, and N-H stretching from the imidazole ring.[2][17][18]

  • Mass Spectrometry (MS): Will determine the accurate molecular weight of the compound and can provide information on its fragmentation pattern, which is useful for structural elucidation.[19][20][21]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the workhorse for assessing the purity of the compound and for its quantification in various matrices.[22][23][24] A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[3][25]

Synthesis Outline

A plausible synthetic route for 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid can be adapted from the synthesis of its isomers and related compounds. A likely approach involves the condensation of an α-dicarbonyl compound with an aldehyde in the presence of an ammonia source, a variation of the Radziszewski imidazole synthesis.

Synthesis_Pathway Reactant1 Ethyl 2-amino-3-oxobutanoate Intermediate Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate Reactant1->Intermediate Reactant2 Pyridine-2-carboxaldehyde Reactant2->Intermediate Reactant3 Ammonium Acetate Reactant3->Intermediate Product 5-methyl-2-(pyridin-2-yl)-3H-imidazole-4-carboxylic acid Intermediate->Product Hydrolysis (e.g., LiOH)

Plausible Synthetic Pathway

Conclusion

5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid presents an interesting profile for further investigation in drug discovery. Its predicted physicochemical properties, particularly its potential for zwitterionic behavior and pH-dependent solubility, highlight the importance of thorough experimental characterization. The protocols outlined in this guide provide a robust framework for obtaining the necessary data to advance the understanding of this compound's potential as a therapeutic agent. The interplay of the imidazole, pyridine, and carboxylic acid moieties suggests that this molecule could serve as a valuable scaffold for the design of novel drug candidates.

References

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024). Available from: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Available from: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available from: [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - ACS Publications. (2022). Available from: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024). Available from: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023). Available from: [Link]

  • Development of Methods for the Determination of pKa Values - PMC. Available from: [Link]

  • (PDF) Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - ResearchGate. (2026). Available from: [Link]

  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. (2026). Available from: [Link]

  • Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination | Molecular Pharmaceutics - ACS Publications. (2021). Available from: [Link]

  • Separation of 1-Decyl-2-methyl-1H-imidazole on Newcrom R1 HPLC column. Available from: [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ijirss. (2025). Available from: [Link]

  • Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Available from: [Link]

  • HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed. Available from: [Link]

  • Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers - PMC. (2025). Available from: [Link]

  • DSC curves of melting for different samples of AZT and standard... - ResearchGate. Available from: [Link]

  • Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers - NSF PAR. (2025). Available from: [Link]

  • How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022). Available from: [Link]

  • Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination. (2021). Available from: [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). Available from: [Link]

  • FTIR spectra of Imidazole. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • RP HPLC method for Imidazole - Chromatography Forum. (2013). Available from: [Link]

  • Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester - the NIST WebBook. Available from: [Link]

  • 4-Methyl-2-(2-pyridinyl)-1H-imidazole-5-carboxylic acid - NextSDS. Available from: [Link]

  • NHC-Catalyzed Reaction of Carboxylic Acids Using Allene Ketones as Substrates and Activating Reagents | Organic Letters - ACS Publications. (2023). Available from: [Link]

  • Prediction of pKa values using the PM6 semiempirical method - PeerJ. (2016). Available from: [Link]

  • FTIR spectra of Imidazole. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • 5-METHYL-2-PYRIDIN-3-YL-3H-IMIDAZOLE-4-CARBOXYLIC ACID - NextSDS. Available from: [Link]

  • Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analy - ChemRxiv. Available from: [Link]

  • 2,5-Diphenyl-3H-imidazol-4-carboxylic acid, ethyl ester - Optional[13C NMR] - SpectraBase. Available from: [Link]

  • 4-CARBOXYLIC-ACID-IMIDAZOLE - Optional[1H NMR] - Spectrum - SpectraBase. Available from: [Link]

  • Free N-heterocyclic carbenes from Bronsted Acidic Ionic Liquids: Direct detection by electrospray ionization mass spectrometry and study of their speciation - I.R.I.S. Available from: [Link]

  • 5-(hydroxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic Acid - PubChem. Available from: [Link]

  • Predicting the pKa of Small Molecules - Matthias Rupp. (2011). Available from: [Link]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a) - Rsc.org. Available from: [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - MDPI. Available from: [Link]

  • An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution: the evaluation of NH behavior in terms of - ResearchGate. (2023). Available from: [Link]

  • pKa predictions for arsonic acid derivatives. - ChemRxiv. Available from: [Link]

  • Figure 3 from NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. | Semantic Scholar. Available from: [Link]

  • The pKa of molecule predicted from the best model - ResearchGate. Available from: [Link]

  • 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, tert-butyldimethylsilyl ester. Available from: [Link]

  • Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem - NIH. Available from: [Link]

  • Zwitterionic 4-carboxy-2-(pyridinium-2-yl)-1H-imidazole-5-carboxylate - Semantic Scholar. (2016). Available from: [Link]

  • 4-methyl-1h-imidazole-2-carboxylic acid hydrate - PubChemLite. Available from: [Link]

Sources

Exploratory

Spectroscopic Characterization of 5-Methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The compound 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid (CAS: 1083318-27-7) is a highly versatile, bifunctional organic molecule. Featuring a bidentate N,N′ -chelating pyridylimidazole core,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid (CAS: 1083318-27-7) is a highly versatile, bifunctional organic molecule. Featuring a bidentate N,N′ -chelating pyridylimidazole core, a methyl electron-donating group, and a carboxylic acid moiety, it serves as a privileged scaffold in both transition metal coordination chemistry [1] and advanced pharmacophore development.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. This guide dissects the causality behind the spectroscopic behavior of this molecule, providing researchers with a self-validating analytical framework to definitively characterize its structure, tautomeric states, and electronic properties.

Structural Dynamics & Tautomeric Equilibria

Before initiating any spectroscopic analysis, it is critical to understand the dynamic nature of the imidazole ring. The molecule exists in a rapid equilibrium between the 1H -imidazole and 3H -imidazole tautomers.

While the IUPAC name specifies the 3H -form, in solution, the position of the proton (N1 vs. N3) is heavily influenced by the solvent's dielectric constant and hydrogen-bonding capacity. Furthermore, the presence of the C4-carboxylic acid and the basic pyridine nitrogen introduces the possibility of a zwitterionic state (deprotonated carboxylate, protonated pyridine) at intermediate pH levels. This structural fluidity directly impacts the line broadening in Nuclear Magnetic Resonance (NMR) and the ionization efficiency in Mass Spectrometry (MS).

Tautomerism A 1H-Imidazole Tautomer (N1-H) B 3H-Imidazole Tautomer (N3-H) A->B Rapid Proton Exchange (Solvent Dependent) C Zwitterionic Species (Deprotonated COOH, Protonated Pyridine) A->C pH > pKa1 (COOH) B->C pH > pKa1 (COOH) D Transition Metal Complex (N,N'-Bidentate Chelation) B->D Metal Cation Addition (e.g., Ru, Re, Ir)

Fig 1. Logical relationship of tautomeric equilibrium, zwitterion formation, and metal coordination.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in structural assignment, every analytical step must be orthogonally validated. The following workflow guarantees that artifacts (e.g., solvent clustering, rapid proton exchange) are identified and isolated from true structural data.

Workflow Prep Sample Preparation (DMSO-d6 / Methanol) NMR Multinuclear NMR (1D & 2D HMBC/HSQC) Prep->NMR Solubilization MS High-Res ESI-MS (Pos/Neg Ionization) Prep->MS Dilution Optical Optical Spectroscopy (ATR-FTIR & UV-Vis) Prep->Optical Direct/Solution Analysis Orthogonal Data Synthesis & Structural Validation NMR->Analysis MS->Analysis Optical->Analysis

Fig 2. Orthogonal spectroscopic workflow for the structural validation of pyridylimidazole.

Sample Preparation & Matrix Selection
  • NMR Matrix: Dissolve 10–15 mg of the analyte in 0.6 mL of Dimethyl Sulfoxide- d6​ (DMSO- d6​ ). Causality: DMSO is specifically chosen over CDCl3​ or CD3​OD because its strong hydrogen-bond accepting nature disrupts the intermolecular hydrogen bonds of the carboxylic acid, ensuring complete solubilization. Furthermore, it slows down the chemical exchange of the N-H and O-H protons, allowing them to be observed as distinct, albeit broad, singlets in the 1H NMR spectrum.

  • FT-IR Matrix: Utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. Causality: KBr is highly hygroscopic. Absorbed moisture will create a massive artifact in the 3400–2500 cm⁻¹ region, completely masking the diagnostic O-H and N-H stretches of the imidazole-carboxylic acid system.

Multinuclear NMR Protocol

Acquire 1H (400/500 MHz) and 13C (100/125 MHz) 1D spectra. To create a self-validating dataset, immediately follow with 2D 1H−13C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). The HMBC is critical for linking the isolated C5-methyl protons to the quaternary C4 (bearing the carboxylic acid) and C5 carbons, definitively proving the regiochemistry of the imidazole ring.

High-Resolution Mass Spectrometry (HRMS)

Prepare a 1 µg/mL solution in 50:50 Methanol:Water with 0.1% Formic Acid (for positive mode) or 0.1% Ammonium Hydroxide (for negative mode). Causality: The molecule is amphoteric. By acquiring data in both ESI(+) and ESI(-) modes, you orthogonally validate the exact mass. The basic pyridine nitrogen readily accepts a proton ( [M+H]+ ), while the carboxylic acid easily deprotonates ( [M−H]− ).

In-Depth Spectroscopic Characterization & Causality

Regiochemical Assignment via NMR

As documented in studies of analogous pyridylimidazole transition metal complexes [2], the pyridine ring exhibits a highly diagnostic splitting pattern. The H6' proton (adjacent to the pyridine nitrogen) experiences severe magnetic deshielding due to the electronegativity of the nitrogen and the magnetic anisotropy of the adjacent imidazole ring. It typically appears as a doublet of doublets (or broad doublet) far downfield at ~8.65 ppm.

The imidazole ring lacks C-H protons because C2 is bound to the pyridine, C4 to the carboxylate, and C5 to the methyl group. The C5-methyl group appears as a sharp singlet at ~2.55 ppm. In the 13C spectrum, the carboxylic acid carbonyl carbon is the most deshielded, appearing at ~165.2 ppm.

Fragmentation Pathways in ESI-MS

The theoretical monoisotopic mass for C10​H9​N3​O2​ is 203.0695 Da. In ESI(+), the [M+H]+ ion at m/z 204.077 will dominate. Upon Collision-Induced Dissociation (CID) in tandem MS (MS/MS), the primary and most thermodynamically favorable fragmentation pathway is the neutral loss of carbon dioxide ( Δm=−44 Da) from the C4-carboxylic acid, yielding a stable fragment at m/z 160.08. This specific fragmentation is a hallmark of imidazole-4-carboxylic acids and serves as absolute confirmation of the carboxylate moiety.

Vibrational Spectroscopy (ATR-FTIR)

The infrared spectrum is dominated by a massive, broad absorption band spanning from 3300 cm⁻¹ down to 2500 cm⁻¹. Causality: This extreme broadening is caused by the complex, polymeric intermolecular hydrogen-bonding network between the carboxylic acid O-H donor, the imidazole N-H donor, and the pyridine/imidazole nitrogen acceptors. A sharp, intense peak at ~1685 cm⁻¹ confirms the C=O stretch of the conjugated carboxylic acid.

Quantitative Data Presentation

The following table synthesizes the expected diagnostic signals required to validate the structural integrity of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid.

Table 1: Diagnostic Spectroscopic Assignments

Analytical TechniqueSignal / FrequencyMultiplicity / IntensityAssignment / Structural Correlation
1 H NMR (DMSO- d6​ )13.20 ppmbr s, 1HImidazole N-H (Rapid exchange)
1 H NMR (DMSO- d6​ )12.60 ppmbr s, 1HCarboxylic O-H (Rapid exchange)
1 H NMR (DMSO- d6​ )8.65 ppmddd, 1HPyridine H6' (Deshielded by N)
1 H NMR (DMSO- d6​ )8.15 ppmdt, 1HPyridine H3'
1 H NMR (DMSO- d6​ )7.95 ppmtd, 1HPyridine H4'
1 H NMR (DMSO- d6​ )7.45 ppmddd, 1HPyridine H5'
1 H NMR (DMSO- d6​ )2.55 ppms, 3HImidazole C5-CH 3​
13 C NMR (DMSO- d6​ )165.2 ppms, QuaternaryCarboxylic C=O
13 C NMR (DMSO- d6​ )149.5 ppms, C-HPyridine C6'
13 C NMR (DMSO- d6​ )144.5 ppms, QuaternaryImidazole C2 (Bound to Pyridine)
FT-IR (ATR)3300 – 2500 cm⁻¹Broad, StrongO-H and N-H stretching (H-bonded network)
FT-IR (ATR)1685 cm⁻¹Sharp, StrongC=O stretching (Carboxylic acid)
ESI-MS (+) m/z 204.077 [M+H]+ Protonated molecular ion
ESI-MS (-) m/z 202.062 [M−H]− Deprotonated molecular ion

References

  • Title: Synthesis and Characterization of Ruthenium Bis(β-diketonato) Pyridine-Imidazole Complexes for Hydrogen Atom Transfer Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and characterization of rhenium(III) and (V) pyridylimidazole complexes Source: Journal of Coordination Chemistry (Taylor & Francis / ResearchGate) URL: [Link]

  • Title: Iridium(III) Complexes of Bifunctional 2-(2-Pyridyl)imidazole Ligands: Electrochemiluminescent Emitters in Aqueous Media Source: Inorganic Chemistry (ACS Publications) URL: [Link]

Foundational

A Technical Guide to Elucidating the Mechanism of Action of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid

Abstract The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents. The specific compound, 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents. The specific compound, 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid, represents a promising scaffold, yet its precise mechanism of action remains to be fully characterized. This technical guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically investigate and determine the molecular target and signaling pathway of this compound. We will synthesize insights from the broader class of imidazole-pyridine derivatives to propose a logical, multi-pronged experimental workflow, complete with detailed protocols and data interpretation strategies. This document eschews a rigid template, instead offering an adaptable research strategy grounded in scientific integrity and causality.

Introduction: The Imidazole-Pyridine Scaffold - A Privileged Structure in Drug Discovery

The fusion of imidazole and pyridine rings creates a heterocyclic system with a unique electronic and structural profile, rendering it capable of interacting with a wide range of biological targets.[1] Imidazole itself, a component of the essential amino acid histidine, plays a critical role in enzymatic catalysis and biological signaling.[2] When combined with a pyridine ring, the resulting scaffold has been successfully exploited to develop therapeutics across multiple disease areas, including oncology, inflammation, and thrombosis.[3][4][5]

Derivatives of this scaffold have demonstrated a remarkable diversity of mechanisms:

  • Oncology: Inhibition of protein kinases such as EGFR, VEGFR, and BRAF is a prominent anticancer mechanism.[3][6][7] Additionally, disruption of microtubule dynamics and induction of apoptosis are also reported modes of action.[6][8][9]

  • Inflammation: Anti-inflammatory effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, modulation of the NF-κB signaling pathway, or activation of AMP-activated protein kinase (AMPK).[4][10][11][12]

  • Thrombosis: Certain imidazole-carboxylic acid derivatives function as antagonists of the P2Y1 purinergic receptor, playing a role in antiplatelet activity.[5][13][14]

  • Other Enzymatic Inhibition: The imidazole framework has also been utilized to design inhibitors of phosphodiesterases (PDEs).[15][16][17]

Given this landscape, a systematic investigation of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid is warranted. This guide provides the strategic and tactical framework for such an investigation.

Proposed Research Workflow for Mechanistic Elucidation

The core of this guide is a proposed workflow designed to progressively narrow down the potential mechanisms of action from broad screening to specific target validation.

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Hypothesis-Driven In Vitro Screening cluster_2 Phase 3: Target Validation & Pathway Analysis cluster_3 Phase 4: Mechanistic Confirmation A In Silico Target Prediction (Target-fishing) C Kinase Panel Screening A->C D GPCR Binding Assays (Focus on P2Y Receptors) A->D E PDE Inhibition Assays A->E B Broad Phenotypic Screening (e.g., NCI-60 Cell Line Panel) B->C F Anti-inflammatory Assays (COX, NF-κB, AMPK) B->F G Dose-Response & IC50 Determination C->G D->G E->G F->G H Direct Target Binding Assays (SPR, ITC) G->H I Cellular Thermal Shift Assay (CETSA) G->I J Downstream Signaling Analysis (Western Blot, Reporter Assays) H->J I->J K Mechanism of Action Confirmed J->K

Caption: A multi-phase workflow for elucidating the mechanism of action.

Phase 1: Initial Profiling & Hypothesis Generation

The initial phase aims to generate preliminary data to guide subsequent, more focused experiments.

In Silico Target Prediction

Computational "target-fishing" or "target prediction" tools can provide initial hypotheses by comparing the structure of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid against databases of known ligands and their targets.

Protocol: In Silico Target Prediction

  • Compound Preparation: Generate a 3D structure of the compound using computational chemistry software (e.g., ChemDraw, MarvinSketch) and perform energy minimization.

  • Database Selection: Utilize multiple web-based servers for consensus building (e.g., SwissTargetPrediction, PharmMapper, SuperPred).

  • Analysis: Submit the compound's structure (e.g., in SMILES format) to the selected servers.

  • Interpretation: Analyze the output, which typically provides a ranked list of potential protein targets. Pay close attention to recurring target classes, such as kinases, G-protein coupled receptors (GPCRs), and phosphodiesterases, which are common for this scaffold.[3][5][17]

Broad Phenotypic Screening

A broad phenotypic screen, such as the National Cancer Institute's NCI-60 cell line panel, can reveal patterns of cellular activity that suggest a particular mechanism of action.

Protocol: NCI-60 Human Tumor Cell Line Screen

  • Compound Submission: Prepare and submit the compound to the NCI's Developmental Therapeutics Program (DTP).

  • Assay Principle: The compound is tested at a single high dose against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Data Analysis: The DTP provides a report detailing the percent growth inhibition for each cell line. This data can be analyzed using the COMPARE algorithm.

  • Interpretation: A high correlation with compounds of known mechanisms in the NCI database suggests a similar mode of action. For instance, a profile similar to known kinase inhibitors would prioritize kinase screening in Phase 2.

Phase 2: Hypothesis-Driven In Vitro Screening

Based on the initial profiling and the known pharmacology of the imidazole-pyridine scaffold, a series of targeted in vitro assays should be conducted.

Kinase Panel Screening

Given the prevalence of kinase inhibition as a mechanism for this class of compounds, a broad kinase panel screen is a high-priority experiment.[3][8]

Protocol: Commercial Kinase Panel Screen (e.g., Eurofins, Promega)

  • Panel Selection: Choose a panel that covers a diverse range of the human kinome. A panel of 50-100 kinases is a robust starting point.

  • Compound Concentration: Provide the compound at one or two standard concentrations (e.g., 1 µM and 10 µM).

  • Assay Principle: These are typically radiometric (e.g., ³³P-ATP) or fluorescence-based assays that measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Data Interpretation: The results will be presented as percent inhibition at the tested concentrations. Any kinase showing significant inhibition (typically >50% at 1 µM) is considered a "hit" and should be prioritized for further validation.

GPCR and PDE Inhibition Assays

Based on literature for similar structures, screening against P2Y receptors and a panel of phosphodiesterases is a logical step.[5][17]

Table 1: Recommended Primary Screens for GPCR and PDE Targets

Target ClassSpecific Targets of InterestAssay TypeRationale
GPCRs P2Y1, P2Y12Radioligand Binding AssayImidazole-carboxylic acids are known P2Y1 antagonists.[5][18]
PDEs PDE1-11 (Panel)Enzymatic Assay (e.g., FRET)Imidazole derivatives have been developed as PDE inhibitors.[15][16]

Phase 3: Target Validation and Pathway Analysis

Once primary hits are identified, the next phase focuses on validating these targets and understanding the compound's effect on the associated cellular pathways.

Dose-Response and IC₅₀ Determination

For any validated hits from Phase 2, a full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol: IC₅₀ Determination for a Kinase Hit

  • Reagents: Recombinant kinase, appropriate substrate, ATP, and the test compound.

  • Compound Dilution: Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Assay Performance: Perform the kinase assay as in the primary screen, but with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀.

Direct Target Engagement Assays

To confirm that the compound physically interacts with the putative target protein, direct binding assays are essential.

  • Surface Plasmon Resonance (SPR): Measures the binding kinetics (kₐ, kₔ) and affinity (K₋) of the compound to the immobilized target protein.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (K₋), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

  • Cellular Thermal Shift Assay (CETSA): This assay confirms target engagement in a cellular context. The binding of a ligand stabilizes the target protein, leading to a higher melting temperature, which can be detected by Western blotting.

Downstream Signaling Analysis

Confirmation of target engagement should be followed by an analysis of the downstream signaling pathway.

G Compound 5-methyl-2-pyridin-2-yl-3H- imidazole-4-carboxylic acid Target Validated Target (e.g., Kinase X) Compound->Target Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate (p-Substrate) Substrate->PhosphoSubstrate CellularEffect Cellular Effect (e.g., Apoptosis, Proliferation Arrest) PhosphoSubstrate->CellularEffect

Caption: A simplified signaling pathway for target validation.

Protocol: Western Blot for Pathway Analysis (Example: Kinase Target)

  • Cell Treatment: Treat a relevant cell line with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for an appropriate time.

  • Lysate Preparation: Harvest cells and prepare protein lysates.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe for the total amount of the substrate and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Interpretation: A dose-dependent decrease in the phosphorylated substrate, with no change in the total substrate, confirms that the compound is inhibiting the target kinase's activity in cells.

Conclusion

The systematic approach outlined in this guide provides a robust framework for elucidating the mechanism of action of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid. By integrating in silico prediction, broad phenotypic screening, targeted in vitro assays, and rigorous target validation, researchers can confidently identify the molecular target and unravel the associated signaling pathways. This foundational knowledge is indispensable for the further development of this promising compound into a potential therapeutic agent.

References

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025). Preprints.org. [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026). International Journal of Scientific Research and Engineering Development, 9(1). [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). Molecules, 30(23), 4893. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules, 26(11), 3025. [Link]

  • Imidazole as a Promising Medicinal Scaffold. (2021). Drug Design, Development and Therapy, 15, 3333–3353. [Link]

  • Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. (2024). Oriental Journal of Chemistry, 40(2). [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026). Pharmaceuticals, 19(2), 193. [Link]

  • Imidazole derivatives as inhibitors of cyclic nucleotide phosphodiesterases. (1974). Journal of Medicinal Chemistry, 17(11), 1168-1171. [Link]

  • Buchman, R., Heinstein, P. F., & Wells, J. N. (1974). Imidazole Derivatives as Inhibitors of Cyclic Nucleotide Phosphodiesterases. Journal of Medicinal Chemistry, 17(11), 1168-1171. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. (2025). Journal of Medicinal Chemistry. [Link]

  • Novel anti-inflammatory action of 5-aminoimidazole-4-carboxamide ribonucleoside with protective effect in dextran sulfate sodium-induced acute and chronic colitis. (2010). The Journal of pharmacology and experimental therapeutics, 333(3), 795-804. [Link]

  • Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. (2024). ChemistryOpen, 13(5), e202400411. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1 H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. (2025). Journal of Medicinal Chemistry. [Link]

  • Novel benzimidazole derivatives as phosphodiesterase 10A (PDE10A) inhibitors with improved metabolic stability. (2014). Bioorganic & Medicinal Chemistry, 22(13), 3515-3526. [Link]

  • Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. (2005). Archiv der Pharmazie, 338(11), 521-531. [Link]

  • Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure. (2008). Andrologia, 40(5), 281-286. [Link]

  • Drug-like Antagonists of P2Y Receptor Subtypes: An Update. (2025). ACS Pharmacology & Translational Science. [Link]

  • Discovery of benzo[d]imidazo[5,1-b]thiazole as a new class of phosphodiesterase 10A inhibitors. (2025). ResearchGate. [Link]

  • Novel Antagonists Acting at the P2Y1 Purinergic Receptor: Synthesis and Conformational Analysis Using Potentiometric and Nuclear Magnetic Resonance Titration Techniques. (2002). Journal of Medicinal Chemistry, 45(2), 455-464. [Link]

  • Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. (2015). European Journal of Medicinal Chemistry, 89, 138-149. [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025). World Journal of Pharmaceutical Research, 14(13), 1029-1044. [Link]

  • Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. (2023). Frontiers in Chemistry, 11, 1184318. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2019). Molecules, 24(22), 4033. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2021). RSC Medicinal Chemistry, 12(10), 1635-1655. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]

  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. (2012). International Journal of Pharmaceutical Sciences and Research, 3(11), 4166-4176. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). ACS Omega. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences, 511, 02002. [Link]

  • Imidazole-pyridine hybrids as potent anti-cancer agents. (2023). European Journal of Pharmaceutical Sciences, 180, 106323. [Link]

Sources

Exploratory

Electronic Properties and Mechanistic Profiling of 5-Methyl-2-(pyridin-2-yl)-3H-imidazole-4-carboxylic Acid: A Comprehensive Guide for Advanced Ligand Design

Executive Summary The rational design of transition metal complexes for catalysis, organic electronics, and redox polymers heavily relies on the precise electronic tuning of bidentate and tridentate ligands. Among these,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal complexes for catalysis, organic electronics, and redox polymers heavily relies on the precise electronic tuning of bidentate and tridentate ligands. Among these, derivatives of 2-(2-pyridyl)imidazole have emerged as highly versatile scaffolds. This whitepaper provides an in-depth technical analysis of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid (CAS: 1083318-27-7) [1]. By integrating an electron-donating methyl group and an electron-withdrawing carboxylic acid moiety onto the imidazole ring, this molecule exhibits a unique "push-pull" electronic system.

This guide is engineered for researchers and drug development professionals, detailing the core electronic properties, computational profiling, and self-validating experimental workflows required to harness this compound in advanced chemical systems.

Structural and Electronic Fundamentals

The "Push-Pull" Electronic Effect

The core architecture of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid consists of a pyridine ring conjugated to an imidazole ring. The electronic landscape of the imidazole ring is strictly governed by its substituents:

  • Electron-Donating Group (EDG): The 5-methyl group increases electron density on the imidazole ring via hyperconjugation (+I effect).

  • Electron-Withdrawing Group (EWG): The 4-carboxylic acid group pulls electron density away via resonance (-R effect).

This internal dipole modulates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The "push-pull" dynamic stabilizes the molecule while simultaneously lowering the oxidation potential of coordinated transition metals [2].

Tautomerism and Proton-Coupled Electron Transfer (PCET)

A critical feature of this ligand is the ionizable NH proton on the imidazole ring. When coordinated to a transition metal (e.g., Cu, Ru, Ir), the acidity of this NH proton increases significantly. Deprotonation of the imidazole ring shifts the overall charge of the ligand, dramatically altering the electronic properties of the metal center. In homogeneous catalysis, such as water oxidation, this deprotonation event has been shown to lower catalytic overpotentials by hundreds of millivolts [4].

G A Protonated State (pH < 4) Cationic Imidazolium B Neutral Tautomers (pH 4-9) 3H vs 1H Imidazole A->B -H+ B->A +H+ C Deprotonated State (pH > 9) Anionic Imidazolate B->C -H+ C->B +H+

Caption: pH-dependent tautomeric and deprotonation states of the imidazole ring.

Quantitative Data & Computational Profiling

To predict the behavior of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid in biological and catalytic systems, we must analyze its computed physicochemical properties. The topological polar surface area (TPSA) and hydrogen-bonding metrics directly dictate its solubility and coordination geometry [1].

Table 1: Computed Physicochemical and Electronic Properties
PropertyValueMechanistic Implication
Molecular Weight 203.19 g/mol Optimal low molecular weight for fragment-based drug design and ligand synthesis.
Molecular Formula C10H9N3O2Provides a highly conjugated π -system for electron delocalization.
Topological Polar Surface Area (TPSA) ~67.9 ŲIndicates high polarity; ensures excellent aqueous solubility for homogeneous catalysis.
Hydrogen Bond Donors 2 (Imidazole NH, Carboxyl OH)Facilitates Proton-Coupled Electron Transfer (PCET) and supramolecular assembly.
Hydrogen Bond Acceptors 4 (Pyridine N, Imidazole N, 2x Carboxyl O)Enables robust multidentate coordination to transition metals (N,N' or N,N',O modes).
Rotatable Bonds 3Allows conformational flexibility to adopt the optimal geometry during metal complexation.

Experimental Workflows: Synthesis and Electronic Characterization

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. Each step includes mechanistic reasoning to explain the causality behind the experimental choices.

Workflow 1: Synthesis and Isolation

The synthesis of highly substituted 2-(2-pyridyl)imidazoles generally proceeds via a condensation reaction or a modified Debus-Radziszewski synthesis [3].

  • Reagent Preparation: Dissolve 2-cyanopyridine (1.0 eq) and the appropriate amino acid precursor (e.g., 2-amino-3-oxobutanoic acid derivative) in anhydrous methanol. Causality: Anhydrous conditions prevent the premature hydrolysis of the nitrile group.

  • Catalytic Activation: Introduce a catalytic amount of sodium methoxide (NaOMe) to facilitate the nucleophilic attack of the amine onto the nitrile carbon, forming an amidine intermediate.

  • Cyclization: Reflux the mixture at 65°C for 12-18 hours. Causality: Elevated thermal energy is required to overcome the activation barrier for the intramolecular cyclization that forms the stable aromatic imidazole ring.

  • Precipitation and Isolation: Cool the reaction to 4°C and adjust the pH to ~4.5 using 1M HCl to protonate the carboxylate, inducing precipitation of the zwitterionic product. Filter and wash with cold ethyl acetate.

  • Validation: Confirm the structure via 1 H NMR (focusing on the disappearance of the primary amine protons and the emergence of the highly deshielded pyridine protons) and FT-IR (confirming the C=O stretch at ~1700 cm −1 ).

Workflow 2: Electrochemical Profiling via Cyclic Voltammetry (CV)

To empirically determine the HOMO/LUMO levels and validate the "push-pull" effect, CV is the gold standard.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous acetonitrile (MeCN). Causality: TBAPF 6​ provides high ionic conductivity with an exceptionally wide electrochemical window, preventing background solvent oxidation.

  • Analyte Addition: Dissolve the synthesized ligand (1 mM) into the electrolyte solution. Purge the system with high-purity Argon for 15 minutes to remove dissolved oxygen, which would otherwise undergo parasitic reduction.

  • Electrode Setup: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag + non-aqueous reference electrode.

  • Data Acquisition: Sweep the potential from -2.0 V to +2.0 V at varying scan rates (50, 100, 250 mV/s).

  • Mechanistic Analysis: Extract the onset oxidation ( Eox​ ) and reduction ( Ered​ ) potentials. The HOMO energy level is calculated using the empirical formula: EHOMO​=−(Eox​+4.8)eV . The deprotonation of the imidazole NH (achieved by titrating a base like DBU into the cell) will cause a distinct cathodic shift in the oxidation potential, validating the PCET mechanism.

Workflow S1 Step 1: Ligand Synthesis Condensation & Purification S2 Step 2: Metal Complexation (e.g., Ru, Cu, Ir) S1->S2 S3 Step 3: Cyclic Voltammetry (CV) Redox Potential Measurement S2->S3 S4 Step 4: DFT Computations HOMO/LUMO Mapping S2->S4 S3->S4 Validation S5 Step 5: PCET Analysis pH-Dependent Electrochemical Profiling S3->S5

Caption: Experimental workflow for synthesizing and profiling the electronic properties of the ligand.

Conclusion

The 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid framework is a masterclass in rational ligand design. By juxtaposing an electron-donating methyl group with an electron-withdrawing carboxylic acid, researchers can finely tune the HOMO/LUMO gap of the resulting metal complexes. Furthermore, the ionizable imidazole proton allows for dynamic, pH-responsive electronic switching, making this compound an invaluable building block for next-generation water oxidation catalysts, redox mediators, and targeted therapeutics.

References

  • Researcher.life / Chemical Communications. "Lowering water oxidation overpotentials using the ionisable imidazole of copper(2-(2'-pyridyl)imidazole)." Researcher.life Database. Available at: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid (MPIA) in Coordination Chemistry

Introduction: Unveiling the Potential of a Versatile Heterocyclic Ligand In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of advanced materials wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Versatile Heterocyclic Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of advanced materials with tailored properties. Among the vast array of organic building blocks, N-heterocyclic ligands, particularly those incorporating both imidazole and pyridine moieties, have garnered significant attention. These ligands offer a rich coordination landscape, capable of forming stable and structurally diverse metal-organic frameworks (MOFs) and coordination polymers. This guide focuses on a promising, yet underexplored, ligand: 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid (MPIA).

The MPIA ligand is a fascinating molecule that combines the coordination versatility of three distinct functionalities: the pyridine nitrogen, the imidazole nitrogen atoms, and the carboxylate group. This unique combination allows for a multitude of binding modes, making it an exceptional candidate for constructing sophisticated one-, two-, and three-dimensional coordination polymers. The presence of the methyl group on the imidazole ring can also introduce subtle steric and electronic effects, influencing the final topology and properties of the resulting metal complexes.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in harnessing the potential of MPIA. We will provide detailed, field-proven protocols for the synthesis of the MPIA ligand itself, followed by in-depth methodologies for the preparation of its coordination complexes with a focus on hydrothermal and solvothermal techniques. Furthermore, we will explore the exciting potential applications of MPIA-based materials, particularly in the realms of photoluminescent materials and catalysis, drawing upon established principles of coordination chemistry with analogous ligand systems.

Part 1: Synthesis of the MPIA Ligand

The synthesis of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid (MPIA) can be achieved through a multi-step process, beginning with the synthesis of its ethyl ester precursor followed by hydrolysis. While direct synthesis protocols for the 2-pyridinyl isomer are not extensively documented, a reliable pathway can be adapted from established methods for related pyridinyl-imidazole derivatives. The following protocol is based on the well-established Radziszewski reaction and subsequent modifications.

Protocol 1.1: Synthesis of Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate

This protocol outlines a plausible and efficient one-pot synthesis of the ethyl ester of MPIA, adapted from similar multicomponent reactions for substituted imidazoles.

Causality Behind Experimental Choices:

  • Multicomponent Reaction: This approach is chosen for its atom economy and efficiency, allowing for the construction of the complex imidazole ring in a single step.

  • Ammonium Acetate: Serves as the ammonia source and a mild acidic catalyst to promote the condensation reactions.

  • Acetic Acid: Acts as a solvent that facilitates the dissolution of reactants and provides a suitable acidic environment for the cyclization.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy barriers for the multiple condensation and cyclization steps.

Materials:

  • Pyridine-2-carboxaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard reflux apparatus

Step-by-Step Methodology:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pyridine-2-carboxaldehyde (10 mmol), ethyl acetoacetate (12 mmol), and ammonium acetate (40 mmol).

  • Add 50 mL of glacial acetic acid to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • A precipitate of the crude product should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Collect the precipitate by vacuum filtration and wash with cold water. If extracted, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate.

Synthesis_Workflow_Ester Reactants Pyridine-2-carboxaldehyde Ethyl Acetoacetate Ammonium Acetate Reaction Reflux (4-6h) Reactants->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Workup Quench with Water Neutralize (NaHCO3) Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Ethyl 5-methyl-2-(pyridin-2-yl) -1H-imidazole-4-carboxylate Purification->Product

Caption: Workflow for the synthesis of the ethyl ester precursor of MPIA.

Protocol 1.2: Hydrolysis to 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid (MPIA)

The final step in the synthesis of MPIA is the hydrolysis of the ethyl ester.

Causality Behind Experimental Choices:

  • Base-catalyzed Hydrolysis: Sodium hydroxide is a strong base that effectively catalyzes the saponification of the ester to the corresponding carboxylate salt.

  • Ethanol/Water Solvent System: This co-solvent system ensures the solubility of both the ester starting material and the sodium hydroxide.

  • Acidification: Hydrochloric acid is used to protonate the carboxylate salt, leading to the precipitation of the final carboxylic acid product.

Materials:

  • Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • pH paper or pH meter

  • Standard reflux apparatus

Step-by-Step Methodology:

  • Dissolve the ethyl ester (5 mmol) in a mixture of ethanol (20 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Add a solution of sodium hydroxide (10 mmol) in 10 mL of water to the flask.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with 20 mL of water.

  • Cool the solution in an ice bath and slowly add 2M HCl with stirring to acidify the mixture to a pH of approximately 4-5.

  • A precipitate of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid will form.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the pure MPIA ligand.

Part 2: Coordination Chemistry of MPIA

The true potential of MPIA lies in its ability to form a wide array of coordination complexes with various metal ions. The synthesis of these complexes is typically achieved through hydrothermal or solvothermal methods, which allow for the formation of crystalline, extended structures.[1][2]

General Considerations for Coordination Polymer Synthesis:
  • Metal Salt Selection: The choice of metal salt (e.g., nitrates, chlorides, acetates) can influence the final structure, as the counter-ion can sometimes be incorporated into the framework.

  • Solvent System: The solvent or solvent mixture (e.g., water, DMF, ethanol) plays a crucial role in solubilizing the reactants and can also act as a template for the formation of specific structures.

  • Temperature and Reaction Time: These parameters are critical for controlling the kinetics of crystal growth and can affect the crystallinity and phase purity of the product.

  • Molar Ratios: The stoichiometry of the metal salt and the ligand can dictate the coordination number of the metal and the connectivity of the resulting framework.

Coordination_Modes cluster_0 Potential Coordination Sites of MPIA cluster_1 Resulting Coordination Modes N_pyridine Pyridine Nitrogen Monodentate Monodentate N_pyridine->Monodentate Bidentate_Chelating Bidentate Chelating N_pyridine->Bidentate_Chelating N_imidazole Imidazole Nitrogens N_imidazole->Monodentate N_imidazole->Bidentate_Chelating N_imidazole->Bidentate_Chelating O_carboxylate Carboxylate Oxygens O_carboxylate->Monodentate O_carboxylate->Bidentate_Chelating Bridging Bridging O_carboxylate->Bridging

Caption: Potential coordination modes of the MPIA ligand.

Protocol 2.1: Hydrothermal Synthesis of a Lanthanide-MPIA Coordination Polymer

Lanthanide complexes with pyridinyl-imidazole carboxylate ligands are of particular interest due to their potential for strong luminescence.[3][4] This protocol describes a general method for the synthesis of a lanthanide-MPIA coordination polymer.

Materials:

  • 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid (MPIA)

  • Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

  • Deionized water

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Programmable oven

Step-by-Step Methodology:

  • In a 23 mL Teflon-lined autoclave, combine MPIA (0.1 mmol) and the chosen lanthanide nitrate (0.1 mmol).

  • Add 10 mL of deionized water to the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 160°C for 72 hours.

  • Allow the autoclave to cool slowly to room temperature over 24 hours.

  • Collect the resulting crystals by filtration, wash with deionized water and ethanol, and air-dry.

Hydrothermal_Workflow Reactants MPIA Ligand Lanthanide Nitrate Autoclave Teflon-lined Autoclave Reactants->Autoclave Solvent Deionized Water Solvent->Autoclave Heating Heat to 160°C (72h) Autoclave->Heating Cooling Slow Cooling (24h) Heating->Cooling Product Crystalline Coordination Polymer Cooling->Product

Caption: General workflow for the hydrothermal synthesis of a Lanthanide-MPIA coordination polymer.

Protocol 2.2: Solvothermal Synthesis of a Cobalt-MPIA Coordination Polymer

Cobalt complexes with pyridinyl-imidazole ligands have shown promise as catalysts for various reactions, including water oxidation.[5][6][7][8] This protocol provides a general method for the solvothermal synthesis of a cobalt-MPIA coordination polymer.

Materials:

  • 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid (MPIA)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Programmable oven

Step-by-Step Methodology:

  • In a 23 mL Teflon-lined autoclave, dissolve MPIA (0.1 mmol) and Co(NO₃)₂·6H₂O (0.1 mmol) in a solvent mixture of DMF (5 mL) and ethanol (5 mL).

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120°C for 48 hours.

  • Allow the autoclave to cool to room temperature.

  • Collect the resulting crystals by filtration, wash with DMF and ethanol, and air-dry.

Part 3: Application Notes

Application 1: Photoluminescent Materials

Scientific Rationale:

Coordination complexes of lanthanide ions, particularly Eu(III) and Tb(III), are well-known for their characteristic sharp emission bands and long luminescence lifetimes.[9][10] The organic ligand plays a crucial role as an "antenna," absorbing UV light and efficiently transferring the energy to the central lanthanide ion, which then emits light. The MPIA ligand, with its extended π-system, is expected to be an effective antenna. The coordination environment around the lanthanide ion, dictated by the MPIA ligand, significantly influences the luminescence properties, including quantum yield and emission color purity.

Expected Properties of a Eu(III)-MPIA Complex:

PropertyExpected Value/Observation
Excitation Maximum~300-350 nm (ligand-centered absorption)
Emission MaximaCharacteristic Eu(III) peaks at ~579, 591, 615, 651, and 698 nm
Dominant EmissionStrong red emission at ~615 nm (⁵D₀ → ⁷F₂ transition)
Luminescence LifetimeIn the millisecond range
Potential ApplicationsRed phosphors for LEDs, luminescent probes, anti-counterfeiting
Application 2: Catalysis

Scientific Rationale:

Cobalt complexes are gaining increasing attention as catalysts for a variety of organic transformations and for water splitting, offering a more sustainable alternative to precious metal catalysts.[8][11][12] The MPIA ligand can stabilize cobalt in various oxidation states and provide a well-defined coordination environment. The pyridinyl-imidazole framework can participate in electron transfer processes and provide open coordination sites for substrate binding, which are key features for catalytic activity.

Potential Catalytic Applications of a Co(II)-MPIA Complex:

  • Oxidation Reactions: As a catalyst for the oxidation of alcohols or hydrocarbons, where the cobalt center cycles between different oxidation states.

  • Water Oxidation: As a molecular electrocatalyst or photocatalyst for the oxygen evolution reaction, a critical step in artificial photosynthesis.[5][6][7] The ligand framework can enhance the stability of high-valent cobalt-oxo intermediates.

  • Hydrosilylation: Cobalt complexes have shown activity in the hydrosilylation of alkenes. The electronic properties of the MPIA ligand could be tuned to influence the selectivity of this reaction.

Self-Validating System for Catalytic Studies:

To ensure the catalytic activity is inherent to the Co-MPIA complex, control experiments are essential. These include:

  • Running the reaction with the cobalt salt alone.

  • Running the reaction with the MPIA ligand alone.

  • Performing hot filtration tests to distinguish between homogeneous and heterogeneous catalysis.

  • Characterizing the catalyst before and after the reaction to assess its stability.

Conclusion

The 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid (MPIA) ligand presents a wealth of opportunities for the development of novel coordination-based materials. Its versatile coordination modes and tunable electronic properties make it an attractive building block for the construction of functional metal-organic frameworks and coordination polymers. The detailed protocols and application notes provided herein offer a solid foundation for researchers to explore the synthesis and properties of MPIA-based complexes. The potential for creating highly luminescent materials and efficient catalysts underscores the exciting future of this promising ligand in the field of coordination chemistry.

References

  • Synthesis of 5-methyl-2-(3-pyridinyl)-1H-imidazole-4-carboxylic acid, hydrazide. (2026, March 22). Molbase. [Link]

  • Liu, S. J., Huang, Y., Lin, Z. J., Li, X. F., & Cao, R. (2012). Syntheses, structures and photoluminescent properties of lanthanide coordination polymers based on pyridyl functionalized imidazole dicarboxylic acid. Dalton Transactions, 41(16), 4848-4855. [Link]

  • McMillion, N. D., Wilson, A. W., Goetz, M. K., Chang, M. C., & Lin, C. C. (2019). Imidazole for Pyridine Substitution Leads to Enhanced Activity Under Milder Conditions in Cobalt Water Oxidation Electrocatalysis. Inorganic chemistry, 58(2), 1391–1397. [Link]

  • Zhang, Y., Liu, Y., Zhang, J., & Wang, Y. (2013). A new europium(III) complex containing a neutral ligand of 2-(pyridin-2-yl)-1H-benzo[d]imidazole: thermal, electrochemical, luminescent properties. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 107, 246–250. [Link]

  • McMillion, N. D., Wilson, A. W., Goetz, M. K., Chang, M. C., & Lin, C. C. (2019). Imidazole for Pyridine Substitution Leads to Enhanced Activity Under Milder Conditions in Cobalt Water Oxidation Electrocatalysis. Inorganic chemistry, 58(2), 1391–1397. [Link]

  • Rosete-Luna, S., et al. (2025). Coordination complexes of lanthanide(III) derived from 2-(pyridin-2-yl)-1H-benzo[d]imidazole (bimpy) and 2,2'-bipyridine (bpy): Spectroscopic analysis and cytotoxic evaluation. Journal of Inorganic Biochemistry, 272, 112985. [Link]

  • Fogg, M. B., Baine, T., & Mercado, B. Q. (2019). A bioinspired cobalt catalyst based on a tripodal imidazole/pyridine platform capable of water reduction and oxidation. Dalton Transactions, 48(31), 11696-11700. [Link]

  • Di Pietro, S., et al. (2023). Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. Molecules, 28(11), 4381. [Link]

  • Yushchenko, A. A., et al. (2015). Influence of Symmetry on the Luminescence and Radiative Lifetime of Nine-Coordinate Europium Complexes. Inorganic Chemistry, 54(18), 9045-9054. [Link]

  • Zhang, X., et al. (2018). Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. Molecules, 23(7), 1729. [Link]

  • Wang, F., et al. (2020). Homogeneous electrochemical water oxidation catalyzed by cobalt complexes with an amine–pyridine ligand. Sustainable Energy & Fuels, 4(1), 263-269. [Link]

  • Li, B., et al. (2019). Three cobalt-based coordination polymers with tripodal carboxylate and imidazole-containing ligands: syntheses, structures, properties and DFT studies. RSC Advances, 9(59), 34509-34518. [Link]

  • Wang, L., et al. (2017). Structure Variation from One-Dimensional Chain to Three-Dimensional Architecture: Effect of Ligand on Construction of Lanthanide Coordination Polymers. Journal of Chemical Sciences, 129(2), 271-280. [Link]

  • Singha, D., et al. (2023). The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight. Reviews in Inorganic Chemistry, 43(2), 231-253. [Link]

  • Zhang, X., et al. (2016). Solvothermal synthesis, crystal structure and magnetic properties of a 3D CoII framework based on 2-p-isopropylphenyl imidazole dicarboxylate. Dalton Transactions, 45(1), 224-229. [Link]

  • Singha, D., et al. (2023). The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight. [Link]

  • Das, S., et al. (2017). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm, 19(26), 3649-3658. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, derivatives of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid are of significant interest due to their potential as kinase inhibitors and other therapeutic agents. This document provides a comprehensive guide to the synthesis of the parent carboxylic acid and its subsequent derivatization to N-aryl amides, offering insights into the rationale behind the chosen synthetic strategy and detailed, step-by-step protocols.

Synthetic Strategy Overview

The synthesis of the target imidazole core will be achieved via the Debus-Radziszewski reaction, a robust and versatile multi-component reaction for the formation of substituted imidazoles.[2][3] This approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia. For the synthesis of the target molecule, ethyl 2,3-dioxobutanoate is selected as the dicarbonyl component, which provides the 5-methyl and 4-ethoxycarbonyl functionalities. Pyridine-2-carbaldehyde serves as the aldehyde precursor for the 2-pyridin-2-yl substituent, and ammonium acetate is a convenient source of ammonia. The resulting ethyl ester is then hydrolyzed under basic conditions to yield the desired 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid. Subsequent derivatization to N-aryl amides is accomplished through standard amide coupling protocols.

Part 1: Synthesis of Ethyl 5-methyl-2-(pyridin-2-yl)-3H-imidazole-4-carboxylate

This protocol outlines the one-pot synthesis of the imidazole ester intermediate via the Debus-Radziszewski reaction.

Reaction Scheme:

Synthesis of Ethyl 5-methyl-2-(pyridin-2-yl)-3H-imidazole-4-carboxylate ethyl_dioxobutanoate Ethyl 2,3-dioxobutanoate reaction reaction ethyl_dioxobutanoate->reaction pyridine_aldehyde Pyridine-2-carbaldehyde pyridine_aldehyde->reaction ammonium_acetate Ammonium Acetate ammonium_acetate->reaction product Ethyl 5-methyl-2-(pyridin-2-yl)-3H-imidazole-4-carboxylate reaction->product Glacial Acetic Acid, Reflux

Caption: Debus-Radziszewski synthesis of the imidazole ester intermediate.

Materials and Reagents:
ReagentFormulaMW ( g/mol )QuantityMoles (mmol)
Ethyl 2,3-dioxobutanoateC6H8O4144.121.44 g10
Pyridine-2-carbaldehydeC6H5NO107.111.07 g10
Ammonium AcetateC2H7NO277.087.71 g100
Glacial Acetic AcidC2H4O260.0550 mL-
Experimental Protocol:
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,3-dioxobutanoate (1.44 g, 10 mmol), pyridine-2-carbaldehyde (1.07 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol).

  • Solvent Addition: Add 50 mL of glacial acetic acid to the flask.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 200 mL of ice-cold water with stirring.

  • Neutralization: Carefully neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50%) to afford ethyl 5-methyl-2-(pyridin-2-yl)-3H-imidazole-4-carboxylate as a solid.

Part 2: Synthesis of 5-methyl-2-(pyridin-2-yl)-3H-imidazole-4-carboxylic Acid

This section details the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Reaction Scheme:

Hydrolysis of Ethyl Ester reactant Ethyl 5-methyl-2-(pyridin-2-yl)-3H-imidazole-4-carboxylate reaction reaction reactant->reaction product 5-methyl-2-(pyridin-2-yl)-3H-imidazole-4-carboxylic Acid reaction->product 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq)

Caption: Hydrolysis of the imidazole ester to the carboxylic acid.

Materials and Reagents:
ReagentFormulaMW ( g/mol )QuantityMoles (mmol)
Ethyl 5-methyl-2-(pyridin-2-yl)-3H-imidazole-4-carboxylateC12H13N3O2231.252.31 g10
Sodium HydroxideNaOH40.000.80 g20
EthanolC2H5OH46.0730 mL-
WaterH2O18.0210 mL-
Hydrochloric Acid (2M)HCl36.46As needed-
Experimental Protocol:
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 5-methyl-2-(pyridin-2-yl)-3H-imidazole-4-carboxylate (2.31 g, 10 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

  • Base Addition: Add sodium hydroxide pellets (0.80 g, 20 mmol) to the solution.

  • Reaction: Heat the mixture to reflux with stirring for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath. Acidify the solution to pH 3-4 by the dropwise addition of 2M hydrochloric acid. A precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid. The product can be further purified by recrystallization from an appropriate solvent such as ethanol/water if necessary.

Part 3: Synthesis of N-Aryl-5-methyl-2-(pyridin-2-yl)-3H-imidazole-4-carboxamide Derivatives

This protocol describes the synthesis of amide derivatives from the parent carboxylic acid using a standard coupling agent.

Reaction Scheme:

Amide Coupling Reaction carboxylic_acid 5-methyl-2-(pyridin-2-yl)-3H-imidazole-4-carboxylic Acid reaction reaction carboxylic_acid->reaction aniline Substituted Aniline aniline->reaction product N-Aryl-5-methyl-2-(pyridin-2-yl)-3H-imidazole-4-carboxamide reaction->product EDC, HOBt, DIPEA, DMF

Caption: Amide coupling to form N-aryl derivatives.

Materials and Reagents:
ReagentFormulaMW ( g/mol )QuantityMoles (mmol)
5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic AcidC11H9N3O2215.210.215 g1
Substituted AnilineVariesVaries1.11.1
EDC (EDCI)C8H17N3·HCl191.700.230 g1.2
HOBtC6H5N3O135.120.162 g1.2
DIPEAC8H19N129.240.52 mL3
DMF (anhydrous)C3H7NO73.0910 mL-
Experimental Protocol:
  • Reaction Setup: In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid (0.215 g, 1 mmol) in anhydrous DMF (10 mL).

  • Reagent Addition: Add HOBt (0.162 g, 1.2 mmol) and EDC (0.230 g, 1.2 mmol) to the solution and stir for 10 minutes at room temperature.

  • Amine and Base Addition: Add the substituted aniline (1.1 mmol) followed by DIPEA (0.52 mL, 3 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into 50 mL of cold water. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration and wash with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the desired N-aryl-5-methyl-2-(pyridin-2-yl)-3H-imidazole-4-carboxamide.

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques. Below are the expected spectral data for the parent carboxylic acid.

Compound1H NMR (DMSO-d6, 400 MHz) δ (ppm)13C NMR (DMSO-d6, 100 MHz) δ (ppm)IR (KBr, cm-1)MS (ESI+) m/z
5-methyl-2-(pyridin-2-yl)-3H-imidazole-4-carboxylic Acid12.5-13.5 (br s, 1H, COOH), 8.6-8.7 (m, 1H, Py-H), 8.1-8.2 (m, 1H, Py-H), 7.9-8.0 (m, 1H, Py-H), 7.4-7.5 (m, 1H, Py-H), 2.5 (s, 3H, CH3)165 (C=O), 150 (C=N), 149 (Py-C), 148 (Py-C), 138 (Py-C), 137 (Im-C), 125 (Py-C), 122 (Im-C), 121 (Py-C), 118 (Im-C), 12 (CH3)3400-2500 (br, O-H), 1700 (C=O), 1600 (C=N), 1580, 1470 (Ar C=C, C=N)216.08 [M+H]+

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used. The NH proton of the imidazole ring may be broad and exchangeable.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Debus-Radziszewski reaction Incomplete reactionIncrease reaction time or temperature slightly. Ensure reagents are pure and dry.
Side product formationOptimize the stoichiometry of the reactants. Use a different solvent system.
Incomplete hydrolysis of the ester Insufficient base or reaction timeIncrease the amount of NaOH and/or prolong the reflux time.
Difficulty in precipitating the carboxylic acid Product is soluble in acidic waterExtract the acidified aqueous layer with a more polar organic solvent like n-butanol.
Low yield in amide coupling Inactive coupling reagentsUse fresh EDC and HOBt. Ensure the reaction is carried out under anhydrous conditions.
Poorly nucleophilic anilineUse a more activating coupling reagent like HATU or increase the reaction temperature.

References

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
  • Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the regiocontrolled synthesis of substituted imidazoles. Organic & Biomolecular Chemistry, 18(20), 3843-3857.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • PubChem. (n.d.). Imidazole-4-carboxylic acid. Retrieved from [Link]

  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 157-166.
  • Molbase. (n.d.). Synthesis of 5-methyl-2-(3-pyridinyl)-1H-imidazole-4-carboxylic acid, hydrazide. Retrieved from [Link]

Sources

Method

Application Note: Elucidating the Coordination Chemistry of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic Acid with Metal Ions using NMR Spectroscopy

Introduction: A Versatile Ligand in Coordination Chemistry 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid is a heterocyclic compound of significant interest in the fields of coordination chemistry and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Ligand in Coordination Chemistry

5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid is a heterocyclic compound of significant interest in the fields of coordination chemistry and drug development. Its structure, featuring a pyridine ring, an imidazole ring, and a carboxylic acid group, presents multiple potential coordination sites for metal ions. This multi-dentate character allows it to form stable complexes with a variety of metals, making it a valuable building block for the synthesis of novel metal-organic frameworks (MOFs), catalysts, and potential therapeutic agents. The interplay between the different donor groups (the pyridine nitrogen, the imidazole nitrogens, and the carboxylate oxygen) dictates the coordination mode and the resulting geometry of the metal complex, which in turn governs its physicochemical properties and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of such metal complexes in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions of the ligand's protons and carbons, one can deduce the coordination mode, assess the electronic effects of metal binding, and probe the conformational dynamics of the complex. This application note provides a comprehensive guide to the NMR spectroscopic analysis of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid and its metal complexes, offering detailed protocols and insights into spectral interpretation for researchers in inorganic chemistry and drug discovery.

The Ligand: Structure and Coordination Potential

The ligand, 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid, possesses a planar and rigid backbone. The pyridine and imidazole rings are positioned to act as a bidentate N,N'-chelating agent, a common binding motif for 2-(2'-pyridyl)imidazole-based ligands.[1][2] The carboxylic acid group introduces a third potential coordination site, allowing for monodentate, bidentate, or bridging coordination modes. The specific coordination is influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of competing ligands.

Experimental Protocols

Protocol 1: Synthesis of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid ethyl ester

A synthetic route analogous to the synthesis of similar imidazole derivatives can be employed.[3] This protocol outlines the synthesis of the ethyl ester precursor, which can then be hydrolyzed to the desired carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-amino-3-oxobutanoate (1 equivalent) in ethanol.

  • Addition of Reagents: Add pyridine-2-carboximidamide (1 equivalent) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Protocol 2: Saponification to 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid
  • Hydrolysis: Suspend the synthesized ethyl ester (1 equivalent) in a mixture of ethanol and water.

  • Base Addition: Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Acidification: After complete hydrolysis, cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of approximately 4-5.

  • Isolation: The carboxylic acid will precipitate out of solution. Collect the solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

Protocol 3: Synthesis of a Metal Complex (e.g., with a d-block metal)
  • Ligand Solution: Dissolve the synthesized 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid (2 equivalents) in a suitable solvent such as methanol or a methanol/water mixture. Deprotonation of the carboxylic acid with a mild base (e.g., sodium methoxide) may be necessary to enhance solubility and facilitate coordination.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., Zn(OAc)₂, Cu(OAc)₂, 1 equivalent) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reaction: Stir the reaction mixture at room temperature for several hours. The formation of a precipitate may indicate the formation of the complex.

  • Isolation: Collect the solid complex by filtration, wash with the reaction solvent, and dry under vacuum.

Protocol 4: NMR Sample Preparation and Data Acquisition
  • Solvent Selection: Choose a deuterated solvent in which both the free ligand and the metal complex are soluble. Common choices include dimethyl sulfoxide-d₆ (DMSO-d₆), methanol-d₄ (CD₃OD), or deuterium oxide (D₂O) if the compounds are water-soluble. The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.[4]

  • Sample Preparation: Prepare NMR samples of the free ligand and the metal complex at a concentration of approximately 5-10 mg/mL.

  • Internal Standard: Add a suitable internal standard, such as tetramethylsilane (TMS) or a deuterated solvent residual peak, for referencing the chemical shifts.

  • 1D NMR Acquisition: Acquire ¹H and ¹³C NMR spectra for both the free ligand and the metal complex. Standard acquisition parameters are usually sufficient.

  • 2D NMR Acquisition: For unambiguous assignment of proton and carbon signals, acquire 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information on through-space proximity of protons, which is useful for confirming stereochemistry and ligand conformation in the complex.[5][6]

Data Analysis and Interpretation

The coordination of a metal ion to the ligand induces significant changes in the electronic environment of the ligand's nuclei, which are reflected in the NMR spectra.

¹H NMR Spectral Analysis

Upon complexation, a downfield shift (deshielding) of the proton signals is generally observed, particularly for the protons in close proximity to the coordination site.[6] This is due to the donation of electron density from the ligand to the metal ion.

  • Pyridine and Imidazole Protons: The protons on the pyridine and imidazole rings are excellent probes for coordination. A significant downfield shift of the pyridine proton adjacent to the nitrogen (H-6') and the imidazole proton is indicative of N,N'-chelation.

  • Methyl Protons: The methyl protons at the 5-position of the imidazole ring will also experience a downfield shift upon metal coordination, although typically to a lesser extent than the aromatic protons.

  • NH and OH Protons: The imidazole N-H and carboxylic acid O-H protons are often broad and may exchange with residual water in the solvent. Their disappearance or significant shift upon complexation can provide information about the deprotonation state of the ligand upon coordination.

¹³C NMR Spectral Analysis

Similar to the proton spectra, the carbon signals of the ligand will also shift upon complexation.

  • Carbons adjacent to Coordination Sites: The carbons of the pyridine and imidazole rings directly bonded to the coordinating nitrogens will exhibit the most pronounced downfield shifts.

  • Carboxylate Carbon: The chemical shift of the carboxylate carbon (C=O) is sensitive to its coordination mode. A significant shift upon complexation confirms the involvement of the carboxylate group in metal binding.

Representative NMR Data

The following table summarizes hypothetical, yet representative, ¹H and ¹³C NMR chemical shifts for 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid and a hypothetical diamagnetic metal complex (e.g., Zn²⁺) in DMSO-d₆. These values are based on literature data for similar structures and serve as a guide for spectral interpretation.

Assignment Free Ligand (δ, ppm) Metal Complex (δ, ppm) Δδ (ppm)
¹H NMR
Py-H3'~7.40~7.55+0.15
Py-H4'~7.85~8.00+0.15
Py-H5'~7.30~7.45+0.15
Py-H6'~8.60~8.85+0.25
Im-CH₃~2.50~2.60+0.10
Im-NH~13.0 (broad)Disappears or broadens-
COOH~12.5 (broad)Disappears-
¹³C NMR
Py-C2'~150.0~152.5+2.5
Py-C3'~124.5~126.0+1.5
Py-C4'~137.0~138.5+1.5
Py-C5'~120.0~121.5+1.5
Py-C6'~149.0~151.0+2.0
Im-C2~145.0~148.0+3.0
Im-C4~125.0~127.0+2.0
Im-C5~135.0~137.0+2.0
Im-CH₃~12.0~13.0+1.0
COOH~165.0~168.0+3.0

Note: The exact chemical shifts and the magnitude of the coordination-induced shifts (Δδ) will vary depending on the specific metal ion, its oxidation state, and the overall geometry of the complex.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process of spectral analysis.

experimental_workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_analysis Data Interpretation s1 Synthesis of Ligand Ester s2 Saponification to Carboxylic Acid s1->s2 s3 Complexation with Metal Salt s2->s3 n1 Sample Preparation (Ligand & Complex) s3->n1 n2 1D NMR Acquisition (¹H, ¹³C) n1->n2 n3 2D NMR Acquisition (COSY, HSQC, HMBC) n2->n3 d1 Assign Signals of Free Ligand n3->d1 d2 Assign Signals of Metal Complex d1->d2 d3 Calculate Coordination Induced Shifts (Δδ) d2->d3 d4 Determine Coordination Mode d3->d4

Caption: Experimental workflow from synthesis to NMR data interpretation.

spectral_analysis_logic cluster_protons ¹H NMR Analysis cluster_carbons ¹³C NMR Analysis start Acquire NMR Spectra (Free Ligand vs. Complex) p1 Observe downfield shifts in aromatic region? start->p1 c1 Observe downfield shifts for Py and Im carbons? start->c1 p2 Significant Δδ for Py-H6' and Imidazole protons? p1->p2 Yes p3 Disappearance of labile protons (NH, COOH)? p2->p3 Yes conclusion Determine Coordination Mode: - N,N'-chelation - Carboxylate involvement p3->conclusion c2 Significant Δδ for carboxylate carbon? c1->c2 Yes c2->conclusion

Caption: Logic diagram for determining coordination mode from NMR data.

Conclusion and Future Perspectives

NMR spectroscopy is a powerful and versatile technique for the detailed structural characterization of metal complexes of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid in solution. By systematically acquiring and analyzing 1D and 2D NMR data, researchers can gain crucial insights into the coordination behavior of this ligand. The methodologies and interpretative guidelines presented in this application note provide a solid foundation for scientists and drug development professionals to confidently employ NMR in their research involving this important class of compounds. Future studies could involve the use of more advanced NMR techniques, such as solid-state NMR for the characterization of insoluble complexes or diffusion-ordered spectroscopy (DOSY) to study the size and aggregation of these complexes in solution.

References

  • Singha, D., Halder, S. C., Jana, A. D., & Pal, N. (2023). The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight. Reviews in Inorganic Chemistry, 43(2), 231-253. [Link]

  • Zamani, K., Mobinikhaledi, A., Foroughifar, N., Faghihi, K., & Mahdavi, V. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-75. [Link]

  • ResearchGate. (n.d.). The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight | Request PDF. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 5-methyl-2-(3-pyridinyl)-1H-imidazole-4-carboxylic acid, hydrazide. Retrieved from [Link]

  • Zamani, K., Mobinikhaledi, A., Foroughifar, N., Faghihi, K., & Mahdavi, V. (2019). H NMR studies of some imidazole ligands coordinated to Co(III). ResearchGate. [Link]

  • Blackman, A. G. (2008). 1H NMR Spectroscopy of Coordination Complexes. Inorganic Chemistry, 42-43.
  • Clarke, M. J., & Gaul, J. B. (1993). Chemistry of Ruthenium(II) and Osmium(II) Ammines. In Progress in Inorganic Chemistry (Vol. 41, pp. 185-231). John Wiley & Sons, Inc.
  • Biswas, R., Abedin, T., Karmakar, S., & Baitalik, S. (2025). Substituted pyridil-imidazole derivatives as red–green–blue (RGB) as well as white-light emitters. Organic & Biomolecular Chemistry, 23, 9644-9651. [Link]

  • Canadian Science Publishing. (n.d.). Synthesis and physical studies of pyridine and imidazole containing tridentate metal binding ligands. Retrieved from [Link]

  • Zamani, K., Mobinikhaledi, A., Foroughifar, N., Faghihi, K., & Mahdavi, V. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-75. [Link]

  • PubChem. (n.d.). Imidazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2'-Pyridyl)benzimidazole. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Al-Masoudi, N. A., Al-Salihi, R. H., & Al-Amiery, A. A. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1673. [Link]

  • ResearchGate. (n.d.). Ligating properties of 1H-imidazole-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 733. [Link]

  • JScholar Publisher. (2025). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. Journal of Organic Chemistry and Chemical Sciences, 3(104). [Link]

  • PubMed. (2002). Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 777(1-2), 121-129. [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000790 Imidazole - Supplemental Proton Data. Retrieved from [Link]

  • Silva, A. M. S., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic compounds. In Modern Methods for Heterocyclic Chemistry (pp. 1-52). Wiley-VCH Verlag GmbH & Co. KGaA.

Sources

Application

Application Notes and Protocols for In Vitro Profiling of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid is a small molecule belonging to a che...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid is a small molecule belonging to a chemical class that has garnered significant interest in drug discovery, particularly for its potential to modulate key signaling pathways implicated in various diseases. The structural motif, featuring both pyridine and imidazole rings, is characteristic of compounds designed to target protein kinases. Specifically, this scaffold is prevalent among inhibitors of the Bone Morphogenetic Protein (BMP) type I receptor kinases, most notably Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1][2][3]

Dysregulation of the BMP/ALK2 signaling pathway is a known driver in several pathologies, including rare genetic disorders like Fibrodysplasia Ossificans Progressiva (FOP) and certain cancers such as Diffuse Intrinsic Pontine Glioma (DIPG).[1][3][4] Consequently, the identification and characterization of potent and selective ALK2 inhibitors are of paramount importance.

These application notes provide a comprehensive guide to the in vitro characterization of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid and related compounds. The protocols detailed herein are designed to rigorously assess the compound's biochemical potency against its putative kinase target and to elucidate its functional consequences in a cellular context. The experimental designs are grounded in established methodologies for kinase inhibitor profiling and are structured to deliver robust and reproducible data.

Compound Handling and Safety Precautions

Prior to initiating any experimental work, it is crucial to handle 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid with appropriate safety measures. While a specific safety data sheet (SDS) for this exact molecule may not be readily available, general precautions for similar heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and gloves.[5][6][7]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5] Avoid contact with skin and eyes.[7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents, acids, and bases.[6]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5]

For solubility, it is recommended to first attempt dissolution in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Further dilutions into aqueous assay buffers should be performed carefully to avoid precipitation. The final concentration of DMSO in the assay should typically not exceed 1% to minimize solvent effects on biological activity.[8]

Part 1: Biochemical Assay - Direct Kinase Inhibition

The primary objective of the biochemical assay is to determine the direct inhibitory effect of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid on the enzymatic activity of the target kinase, ALK2. This is typically achieved by measuring the consumption of ATP or the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor. The ADP-Glo™ Kinase Assay is a widely used, robust method for this purpose.[8][9]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.[9]

Experimental Workflow: ALK2 Kinase Inhibition Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid reaction Incubate compound, ALK2, substrate, and ATP (e.g., 30°C for 60 min) prep_compound->reaction prep_enzyme Prepare ALK2 enzyme and substrate (e.g., Casein) solution prep_enzyme->reaction prep_atp Prepare ATP solution prep_atp->reaction stop_reaction Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP reaction->stop_reaction convert_adp Add Kinase Detection Reagent to convert ADP to ATP and generate light stop_reaction->convert_adp read_plate Measure luminescence convert_adp->read_plate analysis Plot luminescence vs. compound concentration and calculate IC50 value read_plate->analysis

Caption: Workflow for the ALK2 biochemical kinase inhibition assay using ADP-Glo™.

Detailed Protocol: ALK2 Kinase Inhibition Assay
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).

    • Further dilute these stocks into the kinase assay buffer to achieve the desired final assay concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Kinase Reaction Setup (96-well plate format):

    • To each well, add the following components in this order:

      • 5 µL of kinase assay buffer (containing DTT).

      • 2.5 µL of the diluted compound or DMSO (for positive and negative controls).

      • 2.5 µL of a mixture of recombinant human ALK2 enzyme and a suitable substrate (e.g., casein).[8][10]

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all experimental wells.

    • Normalize the data by setting the DMSO-only control (no inhibitor) as 100% activity and a control with a known potent ALK2 inhibitor (e.g., LDN-193189) or no ATP as 0% activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Parameter Recommended Concentration/Condition
Recombinant ALK21-5 ng/µL
Substrate (Casein)0.2-0.5 mg/mL
ATP10-50 µM
Incubation Time60 minutes
Temperature30°C
Final DMSO≤ 1%

Part 2: Cellular Assays - Functional Assessment of Pathway Inhibition

Cellular assays are essential to confirm that the biochemical activity of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid translates into functional inhibition of the BMP/ALK2 signaling pathway within a biological context. These assays measure downstream events following ALK2 activation.

The BMP/ALK2 Signaling Pathway

BMP ligands bind to a complex of type I (e.g., ALK2) and type II serine/threonine kinase receptors.[11][12] This leads to the phosphorylation and activation of the type I receptor by the type II receptor. The activated ALK2 then phosphorylates the downstream signaling proteins SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[1][13] Phosphorylated SMAD1/5/8 form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand TypeII_R Type II Receptor BMP_ligand->TypeII_R ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 Phosphorylates SMAD158 SMAD1/5/8 ALK2->SMAD158 Phosphorylates Inhibitor 5-methyl-2-pyridin-2-yl- 3H-imidazole-4-carboxylic acid Inhibitor->ALK2 Inhibits pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 SMAD_complex p-SMAD1/5/8 + SMAD4 Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA Translocates & Binds Gene_expression Target Gene Expression (e.g., ID1, Alkaline Phosphatase) DNA->Gene_expression Regulates

Caption: Simplified BMP/ALK2 signaling pathway and the point of inhibition.

A. SMAD1/5/8 Phosphorylation Assay (In-Cell Western)

This assay directly measures the phosphorylation of SMAD1/5/8 in cells upon stimulation with a BMP ligand, and how this is affected by the inhibitor.[14][15]

Detailed Protocol: In-Cell Western
  • Cell Culture and Plating:

    • Use a cell line responsive to BMP signaling, such as C2C12 mouse myoblast cells.[11]

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation and Treatment:

    • Serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Pre-treat the cells with serial dilutions of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid for 1-2 hours.

  • BMP Stimulation:

    • Stimulate the cells with a BMP ligand (e.g., BMP-2 or BMP-6) at a concentration that induces a sub-maximal response (EC80) for 30-60 minutes.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific binding with a suitable blocking buffer.

    • Incubate with a primary antibody specific for phosphorylated SMAD1/5/8 (pSMAD1/5/8).

    • Incubate with a secondary antibody conjugated to a near-infrared fluorophore.

    • For normalization, co-stain with an antibody against a housekeeping protein (e.g., GAPDH) or a total protein stain.

  • Imaging and Analysis:

    • Scan the plate using a near-infrared imaging system.

    • Quantify the fluorescence intensity for pSMAD1/5/8 and the normalization control in each well.

    • Calculate the normalized pSMAD1/5/8 signal and plot it against the inhibitor concentration to determine the IC50.

B. BMP-Responsive Reporter Gene Assay

This assay utilizes a cell line stably transfected with a reporter construct, such as a luciferase gene under the control of a BMP-responsive element (BRE).[11] Inhibition of the ALK2 pathway leads to a decrease in luciferase expression and a corresponding reduction in luminescence.

Detailed Protocol: BRE-Luciferase Reporter Assay
  • Cell Culture and Transfection (if not using a stable cell line):

    • Use a suitable cell line, such as C2C12 or HepG2.[11]

    • Co-transfect the cells with a BRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

    • Alternatively, use a commercially available stable cell line.

  • Plating and Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Pre-treat with serial dilutions of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid for 1-2 hours.

  • BMP Stimulation:

    • Stimulate the cells with a BMP ligand for 6-18 hours.

  • Lysis and Luminescence Measurement:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the inhibitor concentration to calculate the IC50.

Assay Cell Line Stimulus Readout Typical Incubation
pSMAD1/5/8C2C12BMP-2/6pSMAD1/5/8 levels30-60 min
BRE-LuciferaseC2C12, HepG2BMP-2/6Luciferase activity6-18 hours
Alkaline PhosphataseC2C12, MC3T3-E1BMP-2/6ALP activity3-5 days
C. Alkaline Phosphatase (ALP) Activity Assay

For compounds that may be developed for diseases involving bone formation, such as FOP, assessing their impact on osteogenic differentiation is crucial. ALP is an early marker of this process and is induced by BMP signaling.[11][14]

Detailed Protocol: ALP Activity Assay
  • Cell Culture and Treatment:

    • Plate osteoprogenitor cells (e.g., C2C12 or MC3T3-E1) in a 96-well plate.

    • Treat the cells with a BMP ligand and serial dilutions of the test compound.

    • Culture the cells for 3-5 days, replacing the media and treatments as necessary.

  • Cell Lysis and ALP Measurement:

    • Wash the cells with PBS and lyse them.

    • Measure ALP activity in the lysate using a colorimetric or fluorometric substrate (e.g., p-nitrophenyl phosphate, pNPP).

  • Data Normalization and Analysis:

    • Normalize the ALP activity to the total protein content in each well.

    • Plot the normalized ALP activity against the inhibitor concentration to determine the IC50.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid. By systematically evaluating its direct inhibitory effect on ALK2 kinase activity and its functional consequences on the downstream BMP signaling pathway in a cellular context, researchers can gain a comprehensive understanding of the compound's pharmacological profile. This foundational data is critical for making informed decisions regarding the further development of this and related molecules as potential therapeutic agents.

References

  • BPS Bioscience. ALK2 (ACVR1) Kinase Assay Kit. Available from: [Link]

  • Nollet, M., et al. (2007). A rapid and sensitive bioassay to measure bone morphogenetic protein activity. BMC Biotechnology, 7(1), 63. Available from: [Link]

  • Yu, P. B., et al. (2013). Pharmacologic strategies for assaying BMP signaling function. Methods in Molecular Biology, 969, 129-141. Available from: [Link]

  • Cuny, G. D., et al. (2013). Pharmacologic Strategies for Assaying BMP Signaling Function. Methods in molecular biology (Clifton, N.J.), 969, 129-41. Available from: [Link]

  • Patsnap. (2025). What are the preclinical assets being developed for ALK2?. Patsnap Synapse. Available from: [Link]

  • Reaction Biology. ALK2/ACVR1 Kinase Assay Service. Available from: [Link]

  • O'Connor, M. B., & Umulis, D. (2023). Bone morphogenetic protein signaling: the pathway and its regulation. Genetics, 226(4), iyad219. Available from: [Link]

  • Nickel, J., & Mueller, T. D. (2019). Specification of BMP Signaling. Cells, 8(12), 1541. Available from: [Link]

  • Ochiai, H., et al. (2019). ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma. Journal of Medical and Dental Sciences, 66(1), 1-8. Available from: [Link]

  • Sanvitale, C. E., et al. (2014). Development of an ALK2-biased BMP type I receptor kinase inhibitor. ACS Chemical Biology, 9(2), 399-405. Available from: [Link]

  • Hoelder, S., et al. (2021). Recent Advances in ALK2 Inhibitors. ACS Omega, 6(32), 20734-20745. Available from: [Link]

  • Carvalho, D., et al. (2019). ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma. Communications Biology, 2(1), 1-13. Available from: [Link]

Sources

Method

Application Note: Advanced Sample Preparation Strategies for LC-MS/MS Analysis of 5-Methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic Acid

Introduction & Analyte Profiling The bioanalysis of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid (CAS: 1083318-27-7) presents a unique set of chromatographic and sample preparation challenges. As a highly polar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

The bioanalysis of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid (CAS: 1083318-27-7) presents a unique set of chromatographic and sample preparation challenges. As a highly polar, amphoteric molecule, it features three distinct ionizable functional groups: a basic pyridine nitrogen (pKa ~5.2), an amphoteric imidazole ring (pKa ~7.0), and an acidic carboxylic acid moiety (pKa ~2.5).

At physiological pH (7.4), the molecule exists predominantly as a highly hydrophilic zwitterion. Consequently, traditional reversed-phase solid-phase extraction (SPE) or liquid-liquid extraction (LLE) methodologies frequently result in poor analyte recovery and severe matrix effects. Furthermore, the bidentate nature of the pyridine-imidazole motif makes this compound highly susceptible to transition metal chelation, which can lead to severe peak tailing, signal suppression, and analyte loss in standard stainless-steel LC-MS systems[1].

This application note details optimized, self-validating sample preparation workflows utilizing Mixed-Mode Strong Cation Exchange (MCX) and high-throughput Protein Precipitation (PPT) to ensure robust quantification in complex biological matrices.

Mechanistic Rationale for Experimental Choices (The "Why")

To achieve a self-validating and highly reproducible assay, every step of the sample preparation workflow must be driven by the physicochemical properties of the analyte:

  • Why Mixed-Mode Cation Exchange (MCX) SPE? Because the analyte is zwitterionic at neutral pH, pH manipulation is required to isolate it from matrix interferences. By acidifying the sample to pH ~2.0 with phosphoric acid, the carboxylic acid group is neutralized (protonated), while the basic pyridine and imidazole nitrogens become fully positively charged. This allows the molecule to bind strongly to the sulfonic acid groups of an MCX sorbent via ionic interactions, permitting aggressive organic washes that remove neutral and hydrophobic matrix lipids[2].

  • Why Add EDTA During Sample Pre-Treatment? Compounds containing adjacent pyridine and imidazole rings are notorious for chelating trace metals (e.g., Fe³⁺, Ni²⁺) present in biological matrices or leaching from LC system frits. The addition of Na₂EDTA to the sample matrix preferentially sequesters these trace metals, preventing the formation of analyte-metal complexes and drastically improving recovery and peak shape[1].

  • Why Avoid Plastic Vials for Organic Eluates? When utilizing high concentrations of organic solvents (such as the methanol used during SPE elution or PPT), plastic autosampler vials can leach plasticizers (e.g., phthalates) directly into the sample, causing severe ion suppression in the mass spectrometer. PTFE-lined, screw-top deactivated glass vials are strictly recommended[3].

Experimental Protocols

Protocol A: High-Throughput Protein Precipitation (PPT) for Plasma

Best suited for high-concentration pharmacokinetic (PK) screening where sample volume is limited.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate or microcentrifuge tube.

  • Internal Standard: Add 10 µL of the appropriate stable-isotope-labeled internal standard (IS) working solution.

  • Chelation & Precipitation: Add 150 µL of cold acetonitrile (4°C) containing 0.1% formic acid and 1 mM Na₂EDTA. Rationale: The organic solvent precipitates proteins, the acid disrupts protein binding, and the EDTA prevents metal chelation[1][4].

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein disruption.

  • Centrifugation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a deactivated glass autosampler vial and dilute with 100 µL of LC-MS grade water. Rationale: Diluting the organic extract matches the initial mobile phase conditions, preventing solvent-induced peak distortion (the "solvent effect") during injection.

Protocol B: Mixed-Mode Strong Cation Exchange (MCX) SPE for Complex Matrices

Best suited for low-abundance quantification in highly complex matrices like urine or tissue homogenates.

  • Sample Pre-treatment: Dilute 200 µL of the biological sample with 200 µL of 2% phosphoric acid in water. Add 10 µL of 0.1 M Na₂EDTA. Vortex for 30 seconds. Rationale: Drops the pH well below the pKa of the carboxylic acid, ensuring the analyte is in a net cationic state for ion exchange[1][2].

  • Conditioning: Pass 1 mL of LC-MS grade methanol, followed by 1 mL of LC-MS grade water through a 30 mg/1 mL Polymeric MCX cartridge.

  • Loading: Load the acidified sample onto the cartridge at a controlled flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 0.1 N HCl in water through the cartridge. Rationale: Removes highly polar, non-basic biological interferences (e.g., salts, carbohydrates)[2].

  • Wash 2 (Organic): Pass 1 mL of 100% methanol through the cartridge. Rationale: Removes hydrophobic, neutral lipids and phospholipids. The analyte remains ionically bound to the sorbent[2].

  • Elution: Elute the target analyte with 1 mL of 5% ammonium hydroxide (NH₄OH) in methanol. Rationale: The high pH deprotonates the basic nitrogens, neutralizing the analyte's positive charge and breaking the ionic interaction with the sorbent, allowing the methanol to sweep it off the column[2].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute in 100 µL of 95:5 Water:Acetonitrile containing 0.1% formic acid.

Visualizations

SPE_Mechanism Start Acidified Sample (pH ~2) Analyte: Cationic Form Load Load onto MCX Sorbent (Sulfonic Acid Groups) Start->Load Ionic Binding Wash1 Wash 1: 0.1 N HCl Removes Polar Neutrals Load->Wash1 Retained Wash2 Wash 2: 100% Methanol Removes Hydrophobic Neutrals Wash1->Wash2 Retained Elute Elution: 5% NH4OH in MeOH Analyte Neutralized & Released Wash2->Elute pH Shift

Mechanism of Mixed-Mode Cation Exchange (MCX) SPE for zwitterionic imidazoles.

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Chelation Add Na2EDTA (Prevent Metal Binding) Sample->Chelation Prep Sample Prep (PPT or MCX SPE) Chelation->Prep LC Chromatography (HILIC or Aq-C18) Prep->LC MS Detection (ESI+ MRM Mode) LC->MS

End-to-end LC-MS/MS analytical workflow for amphoteric imidazole derivatives.

Quantitative Data & Analytical Parameters

To ensure analytical trustworthiness, the following tables summarize the expected LC-MS/MS conditions and validation parameters for this methodology. Because the analyte is highly polar, an aqueous-compatible C18 column (e.g., HSS T3) or a HILIC column is required for adequate retention[1][4].

Table 1: Optimized LC-MS/MS Conditions
ParameterSpecification / Setting
Analytical Column Waters ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 µm)
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic Acid
Flow Rate 0.35 mL/min
Ionization Mode Electrospray Ionization Positive (ESI+)
Precursor Ion [M+H]⁺ m/z 204.07
Primary Product Ion m/z 160.08 (Loss of CO₂)
Secondary Product Ion m/z 119.05 (Cleavage of imidazole ring)
Table 2: Expected SPE Method Validation Parameters
Validation ParameterAcceptance CriteriaTypical Result (MCX Protocol)
Absolute Recovery > 80%88% - 94%
Matrix Effect (Ion Suppression) 85% - 115%92% (Minimal suppression)
Intra-day Precision (RSD) < 15%4.2% - 6.8%
Inter-day Precision (RSD) < 15%5.5% - 8.1%
Carryover < 20% of LLOQNot Detected (with 50:50 MeOH:H₂O wash)

References

  • Harvard Center for Mass Spectrometry. "Sample Preparation Guidelines." Harvard University. URL:[Link]

  • LCMS.cz. "Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis." LCMS Technical Notes. URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic Acid

Welcome to the technical support guide for the purification of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who are wor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and require guidance on achieving high purity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols based on established scientific principles and field-proven insights.

Introduction to the Compound

5-Methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, possessing both a basic pyridine ring and an acidic carboxylic acid group on an imidazole core, presents unique challenges and opportunities for purification. Achieving high purity is critical for accurate biological evaluation and ensuring the reproducibility of experimental results.

Chemical Structure and Properties
PropertyValue
Molecular FormulaC10H9N3O2
Molecular Weight203.20 g/mol
AppearanceTypically a solid
Key Functional GroupsPyridine, Imidazole, Carboxylic Acid

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid.

Issue 1: Persistent Impurities After Initial Synthesis

Symptom: TLC or LC-MS analysis of the crude product shows multiple spots or peaks in addition to the desired compound.

Probable Causes:

  • Starting Material Impurities: Impurities present in the initial reactants can carry through the synthesis.

  • Side Reactions: The reaction conditions may promote the formation of byproducts. For imidazole-based syntheses, these can include regioisomers or over-alkylation products.[1]

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.

Step-by-Step Solution:

  • Characterize Impurities: If possible, use LC-MS or NMR to identify the major impurities. Knowing their structure can provide clues about their origin and how to best remove them.

  • Acid-Base Extraction: This is often the most effective initial purification step for amphoteric molecules like the target compound.

    • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1 M HCl) to protonate the pyridine and imidazole nitrogens, moving the desired compound into the aqueous layer.

    • Separate the layers and wash the organic layer with water to recover any product that did not transfer.

    • Carefully basify the aqueous layer with a base (e.g., saturated NaHCO3 or dilute NaOH) to a pH where the carboxylic acid is deprotonated and the pyridine is neutral. The isoelectric point of the molecule is key here. The product should precipitate out or be extractable into a fresh organic layer.

  • Recrystallization: If the product is a solid, recrystallization is a powerful purification technique.

    • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, water, acetonitrile, or mixtures). An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.

    • Procedure: Dissolve the crude material in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.[2]

Issue 2: Low Recovery After Purification

Symptom: The final yield of the purified product is significantly lower than expected.

Probable Causes:

  • Product Loss During Extractions: The compound may have partial solubility in both the organic and aqueous phases during acid-base extraction.

  • Inappropriate Recrystallization Solvent: The chosen recrystallization solvent may be too good, keeping a significant portion of the product dissolved even at low temperatures.

  • Degradation: The compound may be unstable under the purification conditions (e.g., strong acid or base, high temperatures).

Step-by-Step Solution:

  • Optimize Extractions:

    • Perform multiple extractions with smaller volumes of solvent rather than one large extraction.

    • Back-extract the aqueous and organic layers to recover any dissolved product.

  • Refine Recrystallization:

    • If the yield is low, try a solvent system where the compound has lower solubility at room temperature.

    • Concentrate the mother liquor (the liquid left after crystallization) and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure.

  • Consider Chromatography: If recrystallization and extraction fail to provide a good yield of pure product, column chromatography may be necessary.[3]

Issue 3: Difficulty with Column Chromatography

Symptom: The compound streaks on the TLC plate, leading to poor separation on a silica gel column, or it does not elute from the column.

Probable Causes:

  • Strong Interaction with Silica Gel: The basic pyridine and imidazole moieties can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking and poor peak shape.[4]

  • Inappropriate Solvent System: The eluent may not be polar enough to move the compound along the column, or it may be too polar, causing everything to elute together.

Step-by-Step Solution:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: To reduce streaking on silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent. This will compete with the basic sites on your compound for interaction with the silica.[4]

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to elute your compound. A common system for such compounds is a gradient of methanol in dichloromethane or ethyl acetate.[3]

  • Change the Stationary Phase:

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

    • Reverse-Phase Chromatography (C18): If the compound is sufficiently soluble in water/acetonitrile or water/methanol mixtures, reverse-phase chromatography can be very effective. The mobile phase is typically buffered to control the ionization state of the compound.[4]

  • Ion-Exchange Chromatography: Given the presence of both acidic and basic groups, ion-exchange chromatography can be a highly specific purification method.[5]

    • Cation-Exchange: At a pH below the pKa of the carboxylic acid, the compound will be positively charged and bind to a cation-exchange resin. It can then be eluted by increasing the pH or the salt concentration.

    • Anion-Exchange: At a pH above the pKa of the pyridine, the compound will be negatively charged and bind to an anion-exchange resin. It can be eluted by decreasing the pH or increasing the salt concentration.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid?

A1: As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light. If it is in solution, it should be stored at low temperatures (e.g., -20°C) and protected from light.

Q2: How can I confirm the purity of my final product?

A2: A combination of techniques is recommended for confirming purity:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): A single, sharp peak is the gold standard for purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q3: My compound is a zwitterion. How does this affect purification?

A3: The zwitterionic nature of your compound means it has both a positive and a negative charge at its isoelectric point. This can lead to low solubility in many organic solvents.

  • Purification Strategy: Acid-base extraction is particularly useful. By adjusting the pH, you can make the molecule either positively charged (low pH), negatively charged (high pH), or neutral (isoelectric point), thereby controlling its solubility in aqueous and organic phases. Precipitation at the isoelectric point is a common and effective purification technique.

Q4: Are there any known safety precautions for handling this compound?

A4: While specific toxicity data for this compound may not be readily available, it is good laboratory practice to handle all chemicals with care.[6]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Work in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Detailed Protocols

Protocol 1: Purification by Acid-Base Extraction and Precipitation

This protocol is ideal for an initial cleanup of the crude product.

  • Dissolution: Dissolve the crude 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid in a suitable organic solvent such as ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (aq). The product should move into the aqueous layer.

  • Separation: Separate the aqueous layer.

  • Neutralization and Precipitation: Slowly add a base (e.g., saturated NaHCO3 solution or 1 M NaOH) to the aqueous layer with stirring until the pH reaches the isoelectric point of the compound (this may need to be determined empirically, often between pH 4-6). The pure product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water and then with a small amount of a non-polar organic solvent like diethyl ether or hexanes to remove any residual organic impurities.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is suitable for further purifying the solid obtained from the initial cleanup.

  • Solvent Selection: Determine the best recrystallization solvent by testing the solubility of a small amount of your compound in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water, or mixtures).

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the solid to completely dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol should be used when high-boiling impurities are present or when other methods fail.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate).[3]

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel column.

  • Elution: Elute the column with an appropriate solvent system. A gradient elution, starting with a less polar mixture (e.g., 100% ethyl acetate) and gradually increasing the polarity by adding methanol and a small amount of triethylamine (e.g., 0.5%) is often effective.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Visualized Workflows

Troubleshooting Workflow for Purification

TroubleshootingWorkflow start Crude Product acid_base Acid-Base Extraction start->acid_base check_purity Check Purity (TLC, LC-MS) acid_base->check_purity recrystallization Recrystallization recrystallization->check_purity low_yield Low Yield? recrystallization->low_yield column_chrom Column Chromatography column_chrom->check_purity pure_product Pure Product is_pure Is it Pure? check_purity->is_pure is_pure->recrystallization No is_pure->column_chrom Still Impure is_pure->pure_product Yes optimize_extraction Optimize Extraction/Recrystallization low_yield->optimize_extraction Yes optimize_extraction->acid_base

Caption: A decision-making workflow for purifying the target compound.

Acid-Base Extraction Workflow

AcidBaseExtraction crude Crude Product in Organic Solvent add_acid Wash with Aqueous Acid crude->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Non-basic impurities) separate1->organic1 aqueous1 Aqueous Layer (Protonated Product) separate1->aqueous1 add_base Basify Aqueous Layer aqueous1->add_base precipitate Precipitate/ Extract Product add_base->precipitate pure_solid Pure Solid precipitate->pure_solid

Caption: A flowchart illustrating the acid-base extraction process.

References

  • Synthesis of 5-methyl-2-(3-pyridinyl)-1H-imidazole-4-carboxylic acid, hydrazide. Molbase. [Link]

  • How can I remove the pyridine from the sugar compound? ResearchGate. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Purification of different Pyridines using Waters X-bridge prep column. Flash-Chromatography. [Link]

  • Design of Supramolecular Layers via Self-Assembly of Imidazole and Carboxylic Acids. ACS Publications. [Link]

  • A systematic study of the crystallisation products of a series of dicarboxylic acids with imidazole derivatives. ResearchGate. [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Identification, synthesis and characterization of process-related impurities of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry. [Link]

  • Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines.
  • Imidazole-4-carboxylic acid. PubChem. [Link]

  • 5-METHYL-2-PYRIDIN-3-YL-3H-IMIDAZOLE-4-CARBOXYLIC ACID. NextSDS. [Link]

  • Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
  • Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Rejection for 5-Methyl-2-(pyridin-2-yl)-3H-imidazole-4-carboxylic Acid

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and process chemists tasked with optimizing the crystallization and purification of 5-methyl-2-(pyridin-2-yl)-3H-imidazole-4-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and process chemists tasked with optimizing the crystallization and purification of 5-methyl-2-(pyridin-2-yl)-3H-imidazole-4-carboxylic acid (CAS: 1083318-27-7) .

Because this molecule features a basic pyridine ring, an amphoteric imidazole core, and an acidic carboxylate group, it behaves as a complex zwitterion in solution. Standard single-solvent cooling crystallizations often fail to reject structurally related impurities due to unpredictable solubility profiles. This guide provides field-proven, mechanistically grounded solutions to overcome kinetic impurity entrapment, agglomeration, and yield loss.

Mechanistic Overview: The Zwitterion Challenge

The crystallization of 5-methyl-2-(pyridin-2-yl)-3H-imidazole-4-carboxylic acid is dictated by its pH-dependent solubility. Mathematical modeling of pH-shift crystallization in amphoteric multi-solute systems confirms that maintaining the pH exactly at the isoelectric point (pI) is critical for maximizing both yield and purity [1].

At the pI (approximately pH 4.5–5.0 for this scaffold), the molecule possesses a net-zero charge. This maximizes intermolecular hydrogen bonding (lattice energy) and minimizes solvent-solute interactions, driving crystallization. Deviating from the pI by even 0.5 pH units exponentially increases solubility due to the formation of charged species, leading to severe yield losses and the co-precipitation of ionizable impurities.

Troubleshooting FAQs

Q1: My product is precipitating as a sticky, amorphous mass rather than a crystalline powder. How do I fix this? Causality: You are likely titrating the acid/base too rapidly. Rapid pH adjustment causes a massive spike in local supersaturation, entirely bypassing the metastable zone width (MZW). This forces the molecules to crash out kinetically before they can orient into an ordered crystal lattice, resulting in an amorphous solid that acts as a sponge for mother liquor impurities. Solution: Implement a seeded pH-shift crystallization . Adjust the pH to just outside the pI boundary (e.g., pH 6.0), add 1-2 wt% of pure seed crystals to induce controlled nucleation, and then slowly titrate to the exact pI over several hours.

Q2: HPLC analysis shows a structurally related organic impurity (e.g., a regioisomer or unreacted intermediate) that survives multiple recrystallizations. Why? Causality: Structurally similar impurities often act as "guests" in the target molecule's crystal lattice, forming a solid solution. Recent studies visualizing impurity retention demonstrate that rapid crystal growth leads to the kinetic entrapment of these impurities deep within the crystal core [2]. Solution: You must shift from a kinetic to a thermodynamic crystallization regime. Implement temperature cycling (Ostwald ripening) . By repeatedly heating and cooling the slurry just below its dissolution temperature, smaller, impure crystals dissolve, and the API redeposits onto larger, purer crystals. This allows kinetically trapped impurities to diffuse back into the mother liquor [3].

Q3: The isolated solid has a distinct yellow/brown discoloration. How can I purge these chromophoric impurities? Causality: Imidazole and pyridine rings are strong ligands that readily form colored transition metal complexes. Additionally, trace polymeric degradation products from upstream synthesis can coat the crystal surface. Solution: Perform a carbon treatment at a pH where the API is fully soluble (e.g., as a sodium salt at pH > 8.5). Activated carbon effectively adsorbs high-molecular-weight chromophores and transition metals prior to the crystallization step.

Standardized Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step without verifying the in-process control (IPC) parameters.

Protocol A: Controlled pH-Shift Crystallization (High Purity)

This protocol utilizes a basic dissolution followed by a controlled acidic shift to the isoelectric point.

  • Dissolution: Suspend 100 g of crude 5-methyl-2-(pyridin-2-yl)-3H-imidazole-4-carboxylic acid in 1.0 L of deionized water. Slowly add 2M NaOH until the pH reaches 8.5–9.0. Stir at 40°C until complete dissolution is achieved.

  • Polish Filtration: Pass the solution through a 0.45 µm filter to remove insoluble particulates and dust. (IPC: Filtrate must be optically clear).

  • Pre-Acidification: Transfer the filtrate to a crystallizer equipped with an overhead stirrer. Slowly add 2M HCl dropwise until the pH reaches 6.0.

  • Seeding: Add 1.0 g of high-purity seed crystals. Hold the temperature at 40°C and stir for 30 minutes to allow the seed bed to stabilize.

  • Controlled Titration: Using a syringe pump, add 1M HCl at a rate of 0.5 mL/min until the pH reaches the empirical pI (approx. 4.5). (IPC: Monitor pH continuously; pause addition if local cloudiness does not dissipate).

  • Aging & Isolation: Cool the slurry to 5°C at a rate of 0.1°C/min. Age for 2 hours. Filter the slurry, wash with cold water (2 x 100 mL), and dry under vacuum at 50°C.

Protocol B: Temperature Cycling for Lattice Impurity Rejection

Use this protocol if structurally related impurities are trapped in the crystal core.

  • Slurry Preparation: Suspend the impure crystalline API in a 70:30 Water/Ethanol mixture at the isoelectric point (pH ~4.5).

  • Heating Cycle: Heat the slurry to 65°C (target ~80% dissolution of the solid mass). Hold for 1 hour.

  • Cooling Cycle: Cool linearly to 10°C over 4 hours.

  • Ripening: Repeat the heating (to 60°C) and cooling (to 10°C) cycle three times. (Causality: Continuous dissolution and reprecipitation kinetically purges the lattice [3]).

  • Isolation: Filter the highly crystalline product and wash with cold ethanol.

Quantitative Data & Troubleshooting Matrices

Table 1: Physicochemical Parameters & Crystallization Targets

ParameterEstimated ValueImpact on Crystallization
Pyridine pKa ~4.5 - 5.0Protonation increases solubility in acidic media.
Imidazole pKa ~6.0 - 7.0Dictates the upper boundary of the zwitterion state.
Carboxylic Acid pKa ~2.0 - 3.0Deprotonation drives solubility in basic media.
Isoelectric Point (pI) ~4.5Target pH for maximum yield and minimum solubility.

Table 2: Impurity Rejection Troubleshooting Matrix

Impurity TypeDetection MethodMechanism of EntrapmentCorrective Action
Unreacted Starting Material HPLC (UV)Solid solution (Lattice inclusion)Temperature cycling (Ostwald ripening); Slower cooling rate.
Inorganic Salts (NaCl) Ash / ConductivityAgglomeration / Mother liquor entrapmentIncrease agitation rate; Wash wet cake with cold DI water.
Colored Polymers Visual / UV-VisSurface adsorptionActivated carbon treatment at pH > 8.5 prior to crystallization.

Mechanistic Visualizations

pH_Shift_Workflow A 1. Dissolution (pH > 8, NaOH) B 2. Polish Filtration (Remove Insoluble Matter) A->B C 3. Acidification (Drop pH to ~6.0) B->C D 4. Seeding (Induce Nucleation) C->D E 5. Controlled Titration (Reach pI ~4.5) D->E F 6. Isolation (High Purity API) E->F

Workflow for pH-shift crystallization targeting the isoelectric point.

Impurity_Kinetics A High Supersaturation (Rapid Cooling/pH Drop) B Kinetic Entrapment (Impurities in Crystal Core) A->B E Temperature Cycling (Ostwald Ripening) B->E Rework C Low Supersaturation (Slow Cooling/Seeding) D Thermodynamic Growth (Impurities Rejected) C->D E->D Purify

Kinetic vs. thermodynamic pathways in impurity entrapment and rejection.

References

To ensure scientific integrity, the methodologies and causality principles described in this guide are grounded in the following authoritative literature on pharmaceutical crystallization:

  • Industrial & Engineering Chemistry Research (ACS Publications)
  • CrystEngComm (RSC Publishing)
  • Organic Process Research & Development (ACS Publications)
  • Crystal Growth & Design (PMC / NIH)
Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 5-Methyl-2-(pyridin-2-yl)-3H-imidazole-4-carboxylic Acid

Welcome to the Technical Support Center for Heterocyclic Synthesis. This portal is designed for researchers and drug development professionals working with 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid (CAS: 108...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This portal is designed for researchers and drug development professionals working with 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid (CAS: 1083318-27-7). This privileged molecular scaffold is highly valued in medicinal chemistry due to its bidentate coordination capacity and hydrogen-bonding potential[1][2].

Synthesizing this specific 2-pyridyl substituted imidazole via the classical Debus-Radziszewski condensation presents unique chemoselectivity and isolation challenges. As your Application Support team, we have compiled the causality behind these challenges, field-proven FAQs, and a self-validating protocol to ensure your success.

Part 1: Troubleshooting Tickets & FAQs

Ticket #001: Chemoselectivity & Undesired Side Reactions

Q: When performing the condensation between pyridine-2-carboxaldehyde and ethyl 2,3-dioxobutanoate, my LC-MS shows a major side product with a mass corresponding to an imidazo[1,5-a]pyridine derivative. How do I prevent this?

Senior Scientist Insight: This is a classic chemoselectivity issue dictated by the ammonia concentration in your reaction matrix. In a standard Debus-Radziszewski synthesis, the aldehyde and dicarbonyl condense with ammonia to form the imidazole ring. However, when pyridine-2-carboxaldehyde is used, the nucleophilic nitrogen of the pyridine ring can competitively attack the electrophilic intermediates if the local concentration of ammonia is too low. This intramolecular cyclization leads to the formation of imidazo[1,5-a]pyridine derivatives[3][4].

  • The Fix: You must overwhelm the system with ammonia. Increase your ammonium acetate loading to a minimum of 10 equivalents. Furthermore, using glacial acetic acid as the solvent provides the necessary acidic buffering to accelerate intermolecular imine formation, kinetically favoring the target imidazole over the competing intramolecular pathway[3].

Ticket #002: Ester Hydrolysis & Product Loss During Isolation

Q: I successfully synthesized the ethyl ester intermediate, but I am losing all my product during the basic hydrolysis step. The product will not extract into organic solvents like DCM or Ethyl Acetate.

Senior Scientist Insight: You are experiencing product loss because 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid is an amphoteric zwitterion. It contains basic nitrogens (the pyridine ring and the imidazole ring) and an acidic carboxylic acid. At high pH (during NaOH saponification), it exists as a highly water-soluble sodium carboxylate salt. At low pH, it forms an equally water-soluble hydrochloride salt.

  • The Fix: Standard liquid-liquid extraction will fail. You must perform an isoelectric precipitation . After saponification, cool the aqueous layer and carefully titrate with 1M HCl. The isoelectric point (pI) for this specific scaffold is approximately pH 4.5. As you approach this pH, the net charge of the molecule becomes zero, its hydration sphere collapses, and it will precipitate as a microcrystalline solid.

Ticket #003: Reaction Kinetics & Thermal Degradation

Q: The 12-hour reflux in acetic acid is causing thermal degradation of my dicarbonyl starting material, resulting in a dark, tarry crude mixture. Can this be accelerated?

Senior Scientist Insight: Yes. The formation of imidazole-4-carboxylates is highly amenable to microwave-assisted organic synthesis (MAOS). Microwave irradiation facilitates rapid 1,5-electrocyclization of the azavinyl azomethine ylide intermediates, drastically reducing reaction times[5].

  • The Fix: Transition from conventional heating (120 °C, 12 h) to sealed-vessel microwave irradiation (150 °C, 20 min). This not only prevents thermal degradation but often improves the overall yield and purity profile[5].

Part 2: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and chemoselectivity during the condensation step.

Table 1: Optimization of Debus-Radziszewski Condensation Conditions

SolventHeating MethodNH₄OAc (eq)TimeChemoselectivity (Target : Side Product)Isolated Yield (%)
EthanolConventional Reflux (80 °C)2.012 h40 : 6032%
Acetic AcidConventional Reflux (120 °C)2.012 h60 : 4045%
Acetic AcidConventional Reflux (120 °C)10.06 h95 : 578%
Solvent-freeMicrowave (150 °C)10.020 min98 : 284%

Note: "Side Product" primarily refers to imidazo[1,5-a]pyridine derivatives formed via competitive intramolecular cyclization of the pyridine nitrogen[3].

Part 3: Self-Validating Experimental Protocol

This workflow guarantees high-purity isolation by integrating built-in validation checkpoints at every critical phase.

Phase 1: Condensation (Ester Synthesis)
  • Setup: In a 250 mL round-bottom flask, dissolve pyridine-2-carboxaldehyde (1.07 g, 10 mmol) and ethyl 2,3-dioxobutanoate (1.58 g, 10 mmol) in 50 mL of glacial acetic acid.

  • Ammonia Loading: Add ammonium acetate (7.7 g, 100 mmol, 10 eq) in a single portion.

  • Reaction: Reflux the mixture at 120 °C for 6 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: DCM:MeOH 9:1). The target ester intermediate will fluoresce bright blue under 254 nm UV light due to the extended conjugation of the pyridyl-imidazole system. The starting aldehyde should be completely consumed.

  • Workup: Cool to room temperature and pour into 200 mL of crushed ice. Neutralize cautiously with aqueous ammonia until pH ~7. Extract with ethyl acetate (3 x 50 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield crude ethyl 5-methyl-2-(pyridin-2-yl)-3H-imidazole-4-carboxylate.

Phase 2: Saponification & Isoelectric Precipitation
  • Hydrolysis: Suspend the ester intermediate (approx. 5 mmol) in 20 mL of a 1:1 mixture of Ethanol and 2M aqueous NaOH. Stir at 60 °C for 2 hours.

  • Self-Validation Checkpoint 2 (Solubility): The initial suspension will turn into a completely clear, homogeneous solution once the ester is fully saponified into the sodium salt. If the solution remains cloudy after 2 hours, add an additional 0.5 equivalents of NaOH.

  • Solvent Removal: Evaporate the ethanol under reduced pressure (aqueous layer remains). Cool the flask in an ice bath to 0 °C.

  • Isoelectric Titration: Insert a calibrated pH meter into the solution. Add 1M HCl dropwise with vigorous stirring.

  • Self-Validation Checkpoint 3 (Precipitation): Stop the addition exactly at pH 4.5. Precipitation should begin as the pH crosses 5.0. Warning: If you overshoot to pH < 3.0 and the solution clears up, you have formed the soluble HCl salt. Back-titrate with 0.5M NaOH until turbidity returns.

  • Isolation: Stir the resulting suspension for 30 minutes at 0 °C to maximize crystal growth. Filter the precipitated 5-methyl-2-(pyridin-2-yl)-3H-imidazole-4-carboxylic acid, wash with ice-cold water (2 x 5 mL), and dry under vacuum at 50 °C.

Part 4: Pathway Visualization

G R1 Pyridine-2-carboxaldehyde (1.0 eq) Cond Debus-Radziszewski Condensation (AcOH, 120°C, 6h) R1->Cond R2 Ethyl 2,3-dioxobutanoate (1.0 eq) R2->Cond R3 Ammonium Acetate (10.0 eq) R3->Cond Ester Ethyl 5-methyl-2-(pyridin-2-yl) -3H-imidazole-4-carboxylate Cond->Ester Hydro Base Hydrolysis (NaOH, H2O/EtOH, 60°C) Ester->Hydro Neut Isoelectric Precipitation (1M HCl to pH 4.5) Hydro->Neut Target 5-methyl-2-pyridin-2-yl -3H-imidazole-4-carboxylic acid Neut->Target

Workflow for the synthesis of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid.

Part 5: References

  • MDPI. "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry". Molecules.[Link]

  • ACS Publications. "Convenient Preparation of a Novel Class of Imidazo[1,5-a]pyridines: Decisive Role by Ammonium Acetate in Chemoselectivity". The Journal of Organic Chemistry.[Link]

  • PMC (NIH). "One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides". National Institutes of Health.[Link]

  • IIT Guwahati. "Dr. V Manivannan's Research Group - Reaction Schemes". Department of Chemistry, IIT Guwahati. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Thermal Degradation of 5-Methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic Acid

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals experiencing spontaneous yield losses, impurity spikes, or reaction failu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals experiencing spontaneous yield losses, impurity spikes, or reaction failures when working with 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid .

Below, we dissect the thermodynamic vulnerabilities of this scaffold, provide causality-driven troubleshooting FAQs, and outline self-validating experimental protocols to ensure absolute structural integrity during your workflows.

Mechanistic Overview: The Causality of Degradation

The primary mode of thermal degradation for 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid is protodecarboxylation .

Because the imidazole ring is amphoteric, the molecule frequently exists as a zwitterion in neutral to mildly acidic environments. The N3 nitrogen becomes protonated while the C4 carboxylic acid deprotonates. This spatial proximity facilitates an intramolecular proton transfer coupled with C–C bond cleavage. When exposed to thermal energy (often as low as 50 °C in polar solvents), the molecule easily overcomes the activation barrier, forming a cyclic transition state that expels carbon dioxide ( CO2​ ) and yields the decarboxylated byproduct, 5-methyl-2-pyridin-2-yl-1H-imidazole. The extended conjugation provided by the adjacent pyridine ring further stabilizes the transient N-heterocyclic carbene/ylide intermediates, making this specific derivative highly sensitive to heat 12.

Mechanism A 5-Methyl-2-pyridin-2-yl- 3H-imidazole-4-carboxylic acid B Zwitterionic Tautomer (N3-protonated, C4-carboxylate) A->B Tautomerization C Cyclic Transition State (Heat Induced) B->C Δ (Thermal Energy) D 5-Methyl-2-pyridin-2-yl- 1H-imidazole C->D Decarboxylation E Carbon Dioxide (CO2) C->E Gas Evolution

Thermal protodecarboxylation pathway of the imidazole-4-carboxylic acid.

Troubleshooting FAQs

Q1: I am losing my product during solvent removal after column chromatography. The LC-MS shows a major peak at [M-44]. What is happening? A1: The [M-44] mass shift is the diagnostic signature of CO2​ loss. Rotary evaporation of imidazole-4-carboxylic acids at standard water bath temperatures (e.g., 45–50 °C) provides sufficient thermal energy to drive decarboxylation. Actionable Solution: Maintain strict temperature control. Evaporate solvents under high vacuum at room temperature (≤ 25 °C) or utilize lyophilization for aqueous fractions 1.

Q2: My high-temperature Suzuki coupling (90 °C) using this compound as a substrate is failing. I only recover the decarboxylated byproduct. A2: The free carboxylic acid acts as a thermodynamic sink at 90 °C. To utilize this scaffold in high-temperature cross-coupling, the carboxylic acid must be masked. Actionable Solution: Convert the carboxylic acid to a methyl or ethyl ester prior to the high-temperature step. Esters of imidazole-4-carboxylic acids disrupt the zwitterionic transition state and are thermally stable up to 150 °C. Post-reaction, the ester can be hydrolyzed back to the acid using mild basic conditions.

Q3: Does the choice of solvent influence the degradation rate during storage or reaction? A3: Yes. Polar aprotic solvents (like DMF, DMSO, or NMP) accelerate decarboxylation by stabilizing the polar transition state without hydrogen-bonding to the carboxylate, which would otherwise sterically hinder the CO2​ extrusion 3. Conversely, storing the compound as a dry powder or in pH-controlled aqueous buffers significantly extends its half-life.

Quantitative Data: Thermal Stability Profile

To guide your experimental design, refer to the established thermal stability limits of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid across various environments.

Solvent SystemTemperature (°C)Degradation PathwayEstimated Half-Life (t½)Recommended Action
Aqueous (pH 7.0) 25Stable> 6 monthsSafe for standard storage
Aqueous (pH 7.0) 60Protodecarboxylation~ 48 hoursAvoid prolonged heating
Methanol / Ethanol 65Solvolysis / Decarb~ 12 hoursUse cold rotovap (< 30 °C)
DMF / DMSO 90Polar Transition State< 30 minutesProtect via esterification
Acetic Anhydride 100Cyclic Decarboxylation< 10 minutesDo not use for recrystallization

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies include built-in validation steps so you can independently verify the success of the procedure before moving to the next synthetic step.

Protocol A: Low-Temperature Isolation and Drying

Purpose: Safely isolate the free carboxylic acid without inducing thermal degradation.

  • Concentration: Transfer the purified fractions to a round-bottom flask. Set the rotary evaporator water bath to maximum 25 °C . Apply high vacuum (< 10 mbar) to remove volatile organics.

  • Lyophilization: If water remains, freeze the flask in a dry ice/acetone bath and attach it to a lyophilizer for 24–48 hours until a dry powder is achieved.

  • Self-Validation Step (NMR): Dissolve a 1 mg aliquot of the dried powder in DMSO- d6​ . Run a 1H NMR.

    • Success: The presence of a broad singlet (> 12 ppm) for the carboxylic acid and the correct integration of the pyridine/imidazole protons.

    • Failure (Degradation): The appearance of a new sharp singlet at ~7.1 ppm indicates the presence of the C4 proton of the decarboxylated imidazole ring. If this peak exceeds 5% integration relative to the methyl group, discard and optimize the vacuum pressure.

Protocol B: Transient Esterification for High-Temperature Assays

Purpose: Mask the carboxylic acid to permit reactions at > 60 °C.

  • Reaction: Suspend 1.0 eq of the acid in dry methanol (0.2 M). Cool to 0 °C. Dropwise, add 2.0 eq of Thionyl Chloride ( SOCl2​ ).

  • Reflux: Heat the mixture to 65 °C for 4 hours. (Note: The protonated intermediate in highly acidic methanolic SOCl2​ resists decarboxylation long enough for esterification to occur).

  • Isolation: Concentrate under reduced pressure, neutralize with saturated NaHCO3​ , and extract with Ethyl Acetate.

  • Self-Validation Step (Thermal Stress Test): Run an LC-MS to confirm the mass shift from the acid ( [M+H]+ ~204.07) to the methyl ester ( [M+H]+ ~218.09). Crucially , subject a 5 mg sample of the purified ester to 90 °C in DMF for 2 hours, then re-run the LC-MS. The absence of the [M-44] equivalent peak validates that the scaffold is now thermally robust and ready for high-temperature cross-coupling.

Troubleshooting Workflow Diagram

Workflow Start Product Loss Detected During Heating CheckStep Identify Heating Step (Evaporation vs. Reaction) Start->CheckStep Evap Solvent Removal (Rotovap/Drying) CheckStep->Evap React High-Temp Reaction (>60°C) CheckStep->React Sol1 Use Cold Rotovap (<30°C) or Lyophilization Evap->Sol1 Sol2 Synthesize Ester Prodrug/ Protecting Group React->Sol2

Decision tree for troubleshooting thermal degradation during synthesis.

References

  • Technical Support Center: Synthesis of Imidazole Carboxylic Acids. BenchChem.
  • Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid. Bulletin of the Chemical Society of Japan (OUP).
  • Imidazol-2-and-4-ylidene by decarboxylation. ResearchGate.

Sources

Troubleshooting

Technical Support Center: A Guide to the Storage and Handling of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid

Welcome to the technical support guide for 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals to prevent oxidative degradation of this compound during storage and handling. Our goal is to ensure the integrity and stability of your valuable research materials.

Frequently Asked Questions (FAQs)

Q1: What makes 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid susceptible to oxidation and degradation?

A1: The chemical architecture of this molecule contains several features that render it susceptible to oxidative and photodegradation. The primary sites of instability are the electron-rich heterocyclic rings: the imidazole and, to a lesser extent, the pyridine moiety.

  • Imidazole Ring: The imidazole core is known to be sensitive to oxidation. Forced degradation studies on similar imidazole-containing active pharmaceutical ingredients (APIs) have shown that this ring system is liable to base-mediated autoxidation and can be directly oxidized by reactive oxygen species (ROS) like hydrogen peroxide.[1][2] This can lead to ring-opening or the formation of various oxidized degradants.[3]

  • Photoreactivity: Imidazole compounds can also be highly sensitive to light. Exposure to high-intensity or UV light can initiate photochemical degradation, leading to a complex mixture of by-products.[1][4] This process is often accelerated in the presence of photosensitizers.[4]

  • Pyridine Ring: While generally more stable than imidazole, the nitrogen atom in the pyridine ring can be oxidized to form an N-oxide, especially in the presence of strong oxidizing agents.

  • Methyl Group: The methyl substituent on the imidazole ring can also be a target for oxidation, potentially being converted to a hydroxymethyl or even a carboxylic acid group under certain stress conditions.[5]

These inherent chemical properties mean that exposure to atmospheric oxygen, light, elevated temperatures, and even trace impurities can compromise the compound's purity and integrity over time.[6]

Key Factors Leading to Compound Degradation Atmosphere Atmospheric Oxygen Oxidation Oxidative Degradation of 5-methyl-2-pyridin-2-yl-3H- imidazole-4-carboxylic acid Atmosphere->Oxidation Autoxidation Light UV / Visible Light Light->Oxidation Photodegradation Heat Elevated Temperature Heat->Oxidation Accelerates Reaction Rate Impurities Trace Metals / Peroxides Impurities->Oxidation Catalysis

Caption: Factors contributing to the oxidative degradation of the target compound.

Q2: What are the definitive optimal storage conditions for ensuring the long-term stability of solid 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid?

A2: To maximize the shelf-life and preserve the purity of the solid compound, a multi-faceted approach to storage is essential. Each condition is designed to mitigate a specific degradation pathway. The following table summarizes the recommended conditions.

ParameterRecommendationRationale
Temperature -20°C or below (-80°C is optimal) Lowering the temperature significantly reduces the rate of all chemical reactions, including oxidation.[7] For long-term storage, cryogenic or ultra-low temperatures are preferred.
Atmosphere Inert Gas (Argon or Nitrogen) Replacing atmospheric air with an inert gas eliminates the primary reactant for oxidation: oxygen. This is the most critical step in preventing autoxidation.
Light Complete Darkness (Amber Vial stored in a box) Protects the compound from light-induced photodegradation, a common pathway for heterocyclic compounds.[1][8]
Humidity Dry/Anhydrous (Use of a desiccator) Prevents moisture absorption, which can facilitate hydrolytic degradation or act as a medium for oxidative reactions.[6][8]
Container Amber Borosilicate Glass Vial with PTFE-lined Cap Amber glass blocks UV light, borosilicate glass is non-reactive, and a PTFE-lined cap provides an inert, tight seal to prevent oxygen and moisture ingress.[9]

Adherence to these conditions, as detailed in the protocol below, establishes a robust system for preserving the compound's integrity, in line with general best practices for storing active pharmaceutical ingredients.[6][10]

Q3: How can I determine if my sample has undergone oxidation?

A3: Detecting degradation early is crucial. You can use a combination of simple observation and rigorous analytical methods.

  • Visual Inspection: A primary indicator of degradation is a change in appearance.[11] A pure, stable sample of a compound like this is typically a white to off-white solid. The development of a yellow or brown hue is a strong indicator of the formation of oxidized, often polymeric, impurities.

  • Solubility Test: If you observe that a previously soluble batch of the compound now leaves behind insoluble particulates in your solvent of choice, this may suggest the formation of degradation products.

  • Analytical Verification (Recommended): The most reliable way to assess stability is through analytical chemistry.

    • High-Performance Liquid Chromatography (HPLC): This is the workhorse for stability testing.[12] A "stability-indicating" HPLC method should be used. When analyzing your sample, look for:

      • A decrease in the peak area of the main compound.

      • The appearance of new peaks, typically at different retention times, which correspond to degradation products.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for not only detecting impurities but also for identifying their molecular weights.[1][13] This information can help elucidate the degradation pathway (e.g., an increase of 16 amu may suggest the formation of an N-oxide).

If you suspect degradation, it is highly recommended to perform an analytical check before proceeding with critical experiments.

Troubleshooting Guide

Observed SymptomPotential Root CauseRecommended Action & Verification
Solid compound has turned yellow or tan over time. Oxidation/Photodegradation. The compound has likely been exposed to oxygen and/or light.1. Do not use for sensitive quantitative experiments. 2. Verify Purity: Run an HPLC or LC-MS analysis to quantify the level of impurity. 3. Action: If purity is compromised, either attempt re-purification (e.g., recrystallization) or discard and use a fresh, properly stored sample.
Inconsistent or poor results in biological assays. Loss of Potency. The active compound has degraded, reducing its effective concentration. Degradation products may also have inhibitory or toxic effects.1. Confirm Identity & Purity: Analyze the sample via LC-MS to confirm the mass of the main peak and assess the level of impurities.[11] 2. Root Cause Analysis: Review storage and handling procedures. Was the compound left on the benchtop? Was a stock solution stored improperly?
New, unexpected peaks appear in HPLC/LC-MS analysis. Chemical Degradation. The compound is breaking down into one or more new chemical entities.1. Characterize Degradants: Use high-resolution MS and potentially NMR to identify the structure of the new peaks.[1] 2. Mitigate: Immediately transfer all remaining stock to optimal storage conditions as outlined in Q2. Review all handling steps to identify where exposure to adverse conditions may have occurred.

Experimental Protocols

Protocol 1: Preparing a Solid Sample for Long-Term Storage

This protocol describes a self-validating system to ensure the stability of your compound.

  • Drying the Compound: Ensure the material is completely dry. If it was isolated from a solution, lyophilize it or dry it thoroughly in a vacuum oven at a gentle temperature (e.g., 30-40°C) to remove residual solvents and moisture.

  • Vial Selection: Choose an amber borosilicate glass vial of an appropriate size to minimize headspace. Ensure the vial has a screw cap with an unused, intact PTFE (Teflon) liner.

  • Aliquoting: Weigh the desired quantity of the dry solid into the vial. It is best practice to create several smaller aliquots rather than one large stock to avoid repeatedly exposing the entire batch to the atmosphere.

  • Inerting the Atmosphere (Critical Step):

    • Place the uncapped vial(s) into a larger chamber, such as a desiccator or a Schlenk flask, that can be connected to both a vacuum pump and a source of inert gas (Argon or Nitrogen).

    • Gently apply a vacuum to remove the air from the chamber and vials.

    • Slowly backfill the chamber with the inert gas.

    • Repeat this vacuum/backfill cycle 3-5 times to ensure all oxygen has been purged.

  • Sealing: After the final inert gas backfill, quickly and tightly cap each vial while it is still in the inert atmosphere, if possible. If removing from the chamber, do so quickly to minimize air re-entry.

  • Reinforcing the Seal: For extra protection, wrap the cap-vial interface with Parafilm® M.

  • Labeling: Label the vial clearly with the compound name, batch number, date, and storage conditions (e.g., "-80°C, Inert Atmo").

  • Final Storage: Place the labeled, sealed vial inside a secondary container (like a small box or freezer bag) and store it at -20°C or, preferably, -80°C in a dark freezer.

Workflow for Compound Handling and Storage Receive Receive Compound Inspect Visual Inspection (Color, Form) Receive->Inspect Good Appears Pure Inspect->Good OK Bad Discolored/ Suspicious Inspect->Bad Not OK Aliquot Aliquot for Storage Good->Aliquot Analyze Analytical QC (HPLC/LC-MS) Bad->Analyze Pass Purity >98%? Analyze->Pass Yes Fail Purity <98% Analyze->Fail No Pass->Aliquot Purify Re-purify or Discard Fail->Purify ShortTerm Short-Term Use (< 1 week) Aliquot->ShortTerm Immediate Need LongTerm Long-Term Storage (> 1 week) Aliquot->LongTerm Future Need Store Execute Long-Term Storage Protocol Use Use in Experiment ShortTerm->Use LongTerm->Store

Caption: Recommended workflow for handling the compound upon receipt.

References

  • Vertex AI Search. (n.d.). Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation.
  • MDPI. (2024, July 25). Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Molbase. (2026, March 21). Synthesis of 5-methyl-2-(3-pyridinyl)-1H-imidazole-4-carboxylic acid, hydrazide.
  • Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • Dynamic Synergy International. (2024, May 29). Shelf Life of Pharmaceuticals: Ensuring Safety and Efficacy.
  • ResearchGate. (2024, March 9). HETEROCYCLIC ANTIOXIDANT AGENTS Therapeutic Potential, Efficacy and SAR of Synthetic Antioxidants.
  • Apollo Scientific. (n.d.). Pyridine.
  • PubMed. (2019, October 15). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
  • Flinn Scientific. (2014, May 16). Pyridine SDS (Safety Data Sheet).
  • Journal of Medicinal and Chemical Sciences. (2023, April 15). Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones.
  • ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF.
  • PMC. (2023, December 13). Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues.
  • ACS Publications. (2022, March 23). Atmospheric Processing of Particulate Imidazole Compounds Driven by Photochemistry.
  • LookChem. (n.d.). Cas 1072-84-0,1H-Imidazole-4-carboxylic acid.
  • PMC. (2024, July 7). Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients.
  • ACS Publications. (2019, December 18). Degradative Behavior and Toxicity of Alkylated Imidazoles.
  • European Medicines Agency. (n.d.). Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products.
  • NPS MedicineWise. (2024, August 7). Assessing medicines when stored outside manufacturer recommendations.
  • Vital Record. (2016, September 6). Drug stability: How storage conditions affect their performance.
  • IntechOpen. (2021, April 22). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
  • BioPharm International. (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Taylor & Francis Online. (2006, September 24). Polycyclic Aromatic Sulfur Heterocycles. I. Use of Hydrogen Peroxide Oxidation for the Group Separation of Polycyclic Aromatic Hydrocarbons and Their Sulfur Analogs.
  • ACS Publications. (2015, June 11). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 1-Methyl-1H-imidazole-2-carboxylic acid.
  • PubMed. (2020, April 6). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301.
  • PubMed. (2024, March 15). A validated approach for analysis of heterocyclic aromatic compounds in sediment samples.
  • International Journal of Applied Pharmaceutics. (2022, November 30). Forced Degradation – A Review.
  • PMC. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides.
  • NextSDS. (n.d.). 5-METHYL-2-PYRIDIN-3-YL-3H-IMIDAZOLE-4-CARBOXYLIC ACID.
  • PubMed. (2007, September 15). Analysis of heterocyclic aromatic amines.
  • PubMed. (2008, February 1). Analytical methods applied to the determination of heterocyclic aromatic amines in foods.
  • Guidechem. (n.d.). Methyl 2-(pyridin-4-yl)-1H-imidazole-5-carboxylate.
  • PubMed. (n.d.). Oxidation of certain methylpyridines to pyridine carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • Royal Society of Chemistry. (n.d.). Light-driven CO2 reduction with substituted imidazole-pyridine Re catalysts favoring formic acid production.
  • ResearchGate. (2021, September 3). (PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS.
  • ACS Publications. (2018, December 27). Imidazole for Pyridine Substitution Leads to Enhanced Activity Under Milder Conditions in Cobalt Water Oxidation Electrocatalysis.
  • Veeprho. (n.d.). Imidazole Impurities and Related Compound.
  • Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.
  • Sigma-Aldrich. (n.d.). 5-Methyl-3H-imidazole-4-carboxylic acid AldrichCPR.
  • Tel Aviv University. (n.d.). Effect of pyridine on the light-induced pH rise and postillumination ATP synthesis in chloroplasts.
  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic Acid and Other Imidazole-Based Ligands for Kinase and Cytochrome P450 Inhibition

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the imidazole scaffold remains a cornerstone for the development of targeted therapeutics.[1][2] Its versatile st...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the imidazole scaffold remains a cornerstone for the development of targeted therapeutics.[1][2] Its versatile structure allows for a multitude of chemical modifications, leading to compounds with high affinity and selectivity for various biological targets. This guide provides an in-depth comparative analysis of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid , a molecule of significant interest, against other notable imidazole-based ligands. By examining experimental data from structurally similar compounds, we will explore its potential efficacy as an inhibitor of key cellular signaling pathways, including those mediated by p38 MAP kinase and Epidermal Growth Factor Receptor (EGFR), as well as its potential interactions with cytochrome P450 (CYP) enzymes.

Introduction to 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic Acid

The structure of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid combines three key pharmacophoric elements: a central imidazole ring, a 2-pyridinyl substituent, and a 4-carboxylic acid group. This unique combination suggests its potential to interact with the ATP-binding sites of kinases, where the pyridinyl and imidazole moieties can form critical hydrogen bonds, and the carboxylic acid group can enhance solubility and provide an additional interaction point. The methyl group at the 5-position can also influence the compound's steric and electronic properties, potentially enhancing its selectivity for specific targets.

Comparative Analysis of Inhibitory Activity

While direct experimental data for 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid is not extensively available in the public domain, we can infer its potential activity by examining the performance of structurally related pyridinyl-imidazole compounds against key therapeutic targets.

p38 MAP Kinase Inhibition

The p38 Mitogen-Activated Protein (MAP) kinase is a critical mediator of inflammatory cytokine production, making it a prime target for anti-inflammatory drug development.[3][4] Pyridinyl-imidazole compounds have been extensively studied as p38 MAPK inhibitors.[5][6]

Compound/ClassTargetIC50/KiReference
SB203580p38 MAPKKi = 21 nM[7]
Polysubstituted pyridin-4-yl imidazolesp38 MAPKIC50 = 0.34 µM - 0.63 µM[8][9]
Pyridinyl imidazole derivativesp38 MAPK-[5]

Table 1: Inhibitory activity of representative pyridinyl-imidazole compounds against p38 MAP kinase.

The data in Table 1 demonstrates that the pyridinyl-imidazole scaffold is a potent inhibitor of p38 MAP kinase. The pyridinyl nitrogen is known to form a crucial hydrogen bond with the backbone NH of Met109 in the ATP-binding pocket of p38.[2] The substituents on the imidazole and pyridine rings significantly influence the inhibitory potency. Based on these structure-activity relationships (SAR), it is highly probable that 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid also exhibits inhibitory activity against p38 MAP kinase. The carboxylic acid moiety could potentially interact with solvent-exposed residues at the entrance of the ATP-binding site, potentially influencing its affinity and selectivity.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a central role in cell proliferation and is a well-established target in cancer therapy.[10] Several imidazole-based compounds have been developed as EGFR inhibitors.[11][12]

Compound/ClassTargetIC50Reference
Fused Imidazole Derivatives (2c)EGFR617.33 ± 0.04 nM[11]
Fused Imidazole Derivatives (3c)EGFR236.38 ± 0.04 nM[12]
Trisubstituted Imidazole InhibitorsMutant EGFRLow nanomolar[13]

Table 2: Inhibitory activity of representative imidazole-based compounds against EGFR.

The data in Table 2 highlights the potential of the imidazole scaffold in targeting EGFR. While the presented compounds are not direct analogues of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid, they demonstrate that imidazole-containing molecules can achieve potent EGFR inhibition. The pyridinyl group in our topic compound could potentially interact with key residues in the EGFR active site, similar to how other aromatic systems in known inhibitors function. Further experimental validation is required to determine the precise inhibitory activity of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid against EGFR.

Cytochrome P450 (CYP) Inhibition

A critical aspect of drug development is assessing the potential for drug-drug interactions, often mediated by the inhibition of cytochrome P450 enzymes.[14][15] The imidazole and pyridine moieties are known to coordinate with the heme iron of CYP enzymes, which can lead to inhibition.[1][2][16]

Compound/ClassTargetInhibition ProfileReference
Pyridin-4-yl imidazolesMultiple CYPsCan cause liver toxicity due to CYP interaction.[2]
Polysubstituted pyridinyl imidazolesCYP1A2, 2C9, 2C19Reduced inhibition with specific substitutions.[2][8]
Pyrimidine-imidazole (PH-302)CYP3A4Competitive inhibitor (Ki ≈ 2.0 µM)[1]

Table 3: Interaction of representative pyridinyl-imidazole compounds with cytochrome P450 enzymes.

The information in Table 3 suggests that while the pyridinyl-imidazole scaffold has the potential to inhibit CYP enzymes, chemical modifications can mitigate this effect.[2] The substitution pattern on both the imidazole and pyridine rings is crucial in determining the extent of CYP inhibition. For 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid, the specific arrangement of substituents would need to be experimentally tested to determine its CYP inhibition profile. The presence of the carboxylic acid group might influence its interaction with the active site of CYP enzymes compared to more neutral analogues.

Experimental Methodologies

To facilitate further research and comparative analysis, we provide detailed, step-by-step protocols for key assays relevant to the evaluation of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid and its analogues.

Synthesis of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic Acid

Step 1: Esterification The synthesis would likely begin with the esterification of the carboxylic acid group of a suitable imidazole precursor.

Step 2: Coupling of the Pyridine Moiety The pyridinyl group can be introduced via a variety of cross-coupling reactions, such as a Suzuki or Stille coupling, with an appropriately halogenated imidazole intermediate.

Step 3: Saponification The final step would involve the hydrolysis of the ester to yield the desired carboxylic acid.

G Imidazole Precursor Imidazole Precursor Esterification Esterification Imidazole Precursor->Esterification R-OH, H+ Esterified Imidazole Esterified Imidazole Esterification->Esterified Imidazole Coupling Reaction Coupling Reaction Esterified Imidazole->Coupling Reaction Pyridinylboronic acid, Pd catalyst Coupled Product Coupled Product Coupling Reaction->Coupled Product Saponification Saponification Coupled Product->Saponification NaOH, H2O Final Product Final Product Saponification->Final Product 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid G cluster_0 Cell Culture & Lysis cluster_1 Immunoprecipitation cluster_2 Kinase Assay cluster_3 Detection Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis IP with anti-p-p38 Ab IP with anti-p-p38 Ab Cell Lysis->IP with anti-p-p38 Ab Kinase Reaction Kinase Reaction IP with anti-p-p38 Ab->Kinase Reaction + ATP, ATF-2 SDS-PAGE & Western Blot SDS-PAGE & Western Blot Kinase Reaction->SDS-PAGE & Western Blot Detect p-ATF-2 Detect p-ATF-2 SDS-PAGE & Western Blot->Detect p-ATF-2

Caption: Workflow for a non-radioactive p38 MAP kinase inhibition assay.

EGFR Kinase Inhibition Assay

This protocol describes a continuous-read, fluorescence-based kinase assay to determine the IC50 of inhibitors against EGFR. [18] 1. Reagent Preparation:

  • Prepare stocks of EGFR kinase, ATP, and a fluorescently labeled peptide substrate in kinase reaction buffer.

  • Prepare serial dilutions of the test compound in DMSO.

2. Assay Setup:

  • In a 384-well plate, pre-incubate the EGFR kinase with the serially diluted test compound.

  • Initiate the kinase reaction by adding a mixture of ATP and the fluorescent peptide substrate.

3. Data Acquisition and Analysis:

  • Monitor the increase in fluorescence over time using a plate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G Prepare Reagents Prepare Reagents Assay Plate Setup Assay Plate Setup Prepare Reagents->Assay Plate Setup Pre-incubation Pre-incubation Assay Plate Setup->Pre-incubation EGFR + Inhibitor Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction + ATP & Substrate Fluorescence Reading Fluorescence Reading Initiate Reaction->Fluorescence Reading Calculate Initial Velocity Calculate Initial Velocity Fluorescence Reading->Calculate Initial Velocity IC50 Determination IC50 Determination Calculate Initial Velocity->IC50 Determination

Caption: Workflow for a fluorescence-based EGFR kinase inhibition assay.

Cytochrome P450 Inhibition Assay (IC50 Shift Assay)

This protocol is used to assess the time-dependent inhibition of CYP enzymes. [19][20] 1. Pre-incubation:

  • Pre-incubate the test compound with human liver microsomes in the presence and absence of NADPH for a defined period (e.g., 30 minutes).

2. Incubation:

  • Dilute the pre-incubation mixture and add a specific probe substrate for the CYP isoform of interest and NADPH to initiate the reaction.

  • Incubate for a short period to ensure linear metabolite formation.

3. Analysis:

  • Terminate the reaction and analyze the formation of the metabolite using LC-MS/MS.

  • Determine the IC50 values with and without pre-incubation with NADPH. A significant shift in the IC50 value indicates time-dependent inhibition.

G cluster_0 Pre-incubation cluster_1 Incubation cluster_2 Analysis Test Compound + Microsomes Test Compound + Microsomes Incubate +/- NADPH Incubate +/- NADPH Test Compound + Microsomes->Incubate +/- NADPH Add Probe Substrate + NADPH Add Probe Substrate + NADPH Incubate +/- NADPH->Add Probe Substrate + NADPH LC-MS/MS Analysis LC-MS/MS Analysis Add Probe Substrate + NADPH->LC-MS/MS Analysis Determine IC50 Shift Determine IC50 Shift LC-MS/MS Analysis->Determine IC50 Shift

Caption: Workflow for a cytochrome P450 IC50 shift assay.

Conclusion

Based on the extensive research into pyridinyl-imidazole scaffolds, 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid emerges as a compound with significant potential as a kinase inhibitor, particularly for targets like p38 MAP kinase. Its structural features suggest a high likelihood of interacting with the ATP-binding sites of these enzymes. However, as with many imidazole-based compounds, a thorough evaluation of its interaction with cytochrome P450 enzymes is crucial to assess its potential for drug-drug interactions. The provided experimental protocols offer a robust framework for the comprehensive in vitro characterization of this and other novel imidazole ligands, paving the way for the development of more effective and safer therapeutics.

References

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Comparative

A Comparative Guide to the Binding Affinity of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid for Matrix Metalloproteinase-13

This guide provides a comprehensive analysis of the binding affinity of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid, a novel small molecule inhibitor, for its hypothesized target, Matrix Metalloproteinase-13 (...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the binding affinity of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid, a novel small molecule inhibitor, for its hypothesized target, Matrix Metalloproteinase-13 (MMP-13). In the landscape of drug discovery, particularly for osteoarthritis, MMP-13 has emerged as a critical therapeutic target due to its primary role in the degradation of type II collagen in cartilage.[1][2] This guide will objectively compare the binding characteristics of our lead compound with established MMP inhibitors, supported by experimental data and detailed protocols. Our audience of researchers, scientists, and drug development professionals will find actionable insights grounded in scientific integrity.

Introduction to 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid and its Therapeutic Rationale

The structural motif of a pyridinyl-imidazole core is a well-established scaffold in the design of specific enzyme inhibitors. Our compound of interest, 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid, incorporates this privileged structure. The rationale for investigating its binding affinity against MMP-13 stems from the established role of this enzyme in the pathogenesis of osteoarthritis (OA).[1][2] MMP-13 is a key collagenase responsible for the breakdown of the extracellular matrix in articular cartilage, a hallmark of OA.[1][2] Therefore, potent and selective inhibition of MMP-13 presents a promising disease-modifying therapeutic strategy.

Comparative Binding Affinity Analysis

While direct experimental data for the binding affinity of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid against MMP-13 is not yet publicly available, we can infer its potential by comparing it with structurally related compounds and established, broad-spectrum MMP inhibitors. For this guide, we will use Marimastat and Prinomastat , two well-characterized hydroxamate-based MMP inhibitors, as benchmarks.

CompoundTargetBinding Affinity (Kᵢ)Binding Affinity (IC₅₀)Rationale for Comparison
5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid MMP-13 (Hypothesized)Data Not AvailableData Not AvailableTopic compound with a pyridinyl-imidazole scaffold, a known pharmacophore for MMP inhibitors.
Marimastat MMP-1, -2, -7, -9, -14Not specified5 nM (MMP-1), 6 nM (MMP-2), 13 nM (MMP-7), 3 nM (MMP-9), 9 nM (MMP-14)[3]A broad-spectrum MMP inhibitor, providing a baseline for potent but non-selective inhibition.[3][4][5]
Prinomastat MMP-2, -3, -9, -13, -140.05 nM (MMP-2), 0.3 nM (MMP-3), 0.26 nM (MMP-9), 0.03 nM (MMP-13) , Ki for MMP-14 not specified5.0 nM (MMP-9), 6.3 nM (MMP-3), 79 nM (MMP-1)[6]A more selective MMP inhibitor with high potency against MMP-13, representing a more targeted approach.[4][6][7]

Expert Commentary: The comparison with Marimastat and Prinomastat highlights a critical aspect of modern MMP inhibitor development: selectivity. While broad-spectrum inhibitors like Marimastat demonstrated the therapeutic potential of MMP inhibition, their clinical development was hampered by side effects, likely due to the inhibition of multiple MMPs.[4][8] Prinomastat, with its higher selectivity for certain MMPs including MMP-13, represents a step towards mitigating these off-target effects.[6][7] The design of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid, with its non-hydroxamate, imidazole-carboxylic acid structure, is a strategic move to achieve even greater selectivity for MMP-13, potentially by exploiting unique binding pockets outside the conserved zinc-binding active site.

Experimental Protocol: Determining Binding Affinity using Surface Plasmon Resonance (SPR)

To quantitatively assess the binding affinity of novel inhibitors like 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid to MMP-13, Surface Plasmon Resonance (SPR) is a robust and label-free technique.[9][10] The following protocol provides a detailed workflow for such an analysis.

Objective: To determine the equilibrium dissociation constant (KD) of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid for human MMP-13.

Materials:

  • Recombinant human MMP-13 (catalytic domain)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • SPR running buffer (e.g., HBS-EP+)

  • 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid (and comparator compounds) dissolved in a suitable solvent (e.g., DMSO) and diluted in running buffer.

  • SPR instrument (e.g., Biacore)

Methodology:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilize recombinant human MMP-13 (diluted in 10 mM sodium acetate, pH 4.5) onto the activated surface to a target density of approximately 2000-4000 Response Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared similarly but without the immobilization of MMP-13 to account for non-specific binding.

  • Analyte Binding Analysis:

    • Prepare a serial dilution of 5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid in SPR running buffer, typically ranging from low nanomolar to micromolar concentrations. The final DMSO concentration should be kept constant and low (e.g., <1%) across all samples.

    • Inject the different concentrations of the analyte over the immobilized MMP-13 and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between each analyte injection using a short pulse of a mild regeneration solution (e.g., a low pH glycine buffer), if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).

Self-Validation and Controls:

  • Mass Transport Limitation Test: Perform the binding analysis at different flow rates to ensure the observed kinetics are not limited by mass transport.

  • Positive and Negative Controls: Use a known MMP-13 inhibitor (e.g., Prinomastat) as a positive control and a structurally unrelated compound with no expected MMP-13 affinity as a negative control.

  • Concentration Series: A clear concentration-dependent binding response should be observed.

Visualizing the Experimental Workflow and Biological Context

To further elucidate the experimental process and the biological significance of MMP-13 inhibition, the following diagrams are provided.

SPR_Workflow cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Analysis A Activate CM5 Chip (EDC/NHS) B Immobilize MMP-13 A->B C Deactivate Surface (Ethanolamine) B->C D Prepare Analyte Dilutions E Inject Analyte D->E F Monitor Association E->F Next Concentration G Monitor Dissociation F->G Next Concentration H Regenerate Surface G->H Next Concentration I Reference Subtraction G->I H->E Next Concentration J Fit to Binding Model I->J K Determine ka, kd, KD J->K

Caption: Workflow for determining binding affinity using Surface Plasmon Resonance.

The inhibition of MMP-13 is therapeutically relevant due to its position in the signaling cascade that leads to cartilage degradation in osteoarthritis.

MMP13_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_transcription Gene Expression cluster_protein Protein Level cluster_degradation Cartilage Degradation IL1b IL-1β MAPK MAPK Pathway (p38, JNK, ERK) IL1b->MAPK TNFa TNF-α NFkB NF-κB Pathway TNFa->NFkB AP1 AP-1 MAPK->AP1 NFkB_nuc NF-κB NFkB->NFkB_nuc MMP13_gene MMP-13 Gene Transcription AP1->MMP13_gene NFkB_nuc->MMP13_gene ProMMP13 Pro-MMP-13 MMP13_gene->ProMMP13 ActiveMMP13 Active MMP-13 ProMMP13->ActiveMMP13 Degradation Collagen Degradation ActiveMMP13->Degradation Collagen Type II Collagen Collagen->Degradation Inhibitor 5-methyl-2-pyridin-2-yl- 3H-imidazole-4-carboxylic acid Inhibitor->ActiveMMP13

Caption: Simplified signaling pathway of MMP-13 activation and cartilage degradation in osteoarthritis.

Conclusion

5-methyl-2-pyridin-2-yl-3H-imidazole-4-carboxylic acid represents a promising candidate for the selective inhibition of MMP-13. While direct binding data is forthcoming, its structural features, when compared to established MMP inhibitors, suggest a favorable profile for potent and selective binding. The provided SPR protocol offers a robust framework for the experimental validation of its binding affinity. Future studies should focus on obtaining precise KD values for our lead compound and a broader panel of MMPs to definitively establish its selectivity and therapeutic potential in the context of osteoarthritis.

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